molecular formula C23H29NO3 B580231 Longistylumphylline A

Longistylumphylline A

Cat. No.: B580231
M. Wt: 367.5 g/mol
InChI Key: ABIPGLGIPJKDMN-ZTOHPJANSA-N
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Description

Longistylumphylline A is a useful research compound. Its molecular formula is C23H29NO3 and its molecular weight is 367.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (1R,2S,3R,5R,6S,10S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO3/c1-12-10-24-11-14-6-4-13-5-7-15-17(21(26)27-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14,16,18H,4-11H2,1-3H3/t12-,14-,16-,18-,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIPGLGIPJKDMN-ZTOHPJANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2CC3CCC4=C5C(=C(CC56C3(C2CC1C6=O)C)C(=O)OC)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN2C[C@H]3CCC4=C5C(=C(C[C@]56[C@]3([C@H]2C[C@H]1C6=O)C)C(=O)OC)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the chemical structure of Longistylumphylline A?

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Chemical Identity and Structure

Longistylumphylline A is identified by the Chemical Abstracts Service (CAS) number 857672-34-5. It possesses a molecular weight of 367.48 g/mol . The chemical structure is presented below:

Chemical Structure of this compound

G Longistylumphylline_A [Chemical Structure of this compound not available for DOT representation] G A Isolation and Purification of This compound from Alstonia longistylum B Structural Elucidation (NMR, MS, etc.) A->B C Development of a Total Synthesis Route B->C D In Vitro Biological Screening (e.g., cancer cell lines, enzyme assays) C->D H Lead Optimization and Analogue Synthesis C->H E Quantitative Data Generation (IC50, Ki, etc.) D->E F Identification of Modulated Signaling Pathways E->F G In Vivo Studies (Animal Models) F->G I Preclinical Development G->I H->D SAR Studies

Unveiling the Natural Provenance of Longistylumphylline A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Longistylumphylline A, a complex polycyclic alkaloid, belongs to the extensive family of Daphniphyllum alkaloids. These natural products have garnered significant interest from the scientific community due to their intricate molecular architectures and potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its isolation and characterization.

Primary Natural Sources

This compound is predominantly isolated from plants of the genus Daphniphyllum. Specific species that have been identified as the primary natural sources of this alkaloid are:

  • Daphniphyllum longistylum : This species is a significant source from which this compound and its analogues have been isolated.

  • Daphniphyllum longeracemosum : Research has confirmed the presence and successful isolation of this compound from the leaves and stems of this plant.[1]

Quantitative Data on Isolation

The yield of this compound can vary depending on the plant material, geographical source, and the extraction and purification methods employed. The following table summarizes available data on the isolation of related alkaloids from Daphniphyllum longeracemosum, providing a reference for expected yields in similar alkaloid isolation efforts.

Plant MaterialInitial WeightCompound IsolatedYield (mg)Molar Yield (%)
Air-dried leaves of D. longeracemosum12 kgLongphyllineside A50.000042%
Air-dried leaves of D. longeracemosum12 kgLongphyllineside B30.000025%
Air-dried leaves of D. longeracemosum12 kgHybridaphniphylline A500.000417%
Air-dried leaves of D. longeracemosum12 kgLongeracinphylline A400.000333%
Air-dried leaves of D. longeracemosum12 kgLongeracinphylline B550.000458%

Note: Specific yield for this compound from these extractions was not detailed in the reviewed literature.

Experimental Protocols

The isolation of this compound involves a multi-step process of extraction and chromatographic separation. Below is a detailed methodology based on established protocols for the isolation of Daphniphyllum alkaloids.

I. Extraction of Crude Alkaloids
  • Plant Material Preparation : Air-dried and powdered leaves and stems of Daphniphyllum longeracemosum (e.g., 12 kg) are used as the starting material.

  • Initial Extraction : The powdered plant material is subjected to exhaustive extraction with 95% ethanol (EtOH) at room temperature. This process is typically repeated three times to ensure maximum extraction of the alkaloids.

  • Solvent Evaporation : The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning :

    • The crude extract is suspended in a 0.01 N tartaric acid solution and then partitioned with ethyl acetate (EtOAc). This step separates acidic and neutral compounds into the organic layer.

    • The acidic aqueous layer, containing the protonated alkaloids, is collected and the pH is adjusted to 10 with a 2 N sodium carbonate (Na2CO3) solution.

    • The basified aqueous solution is then thoroughly extracted with chloroform (CHCl3) to transfer the free base alkaloids into the organic phase.

  • Final Crude Alkaloid Fraction : The chloroform extracts are combined and concentrated under reduced pressure to yield the total crude alkaloid fraction.

II. Chromatographic Purification

The purification of this compound from the crude alkaloid mixture is achieved through a series of chromatographic techniques.

  • Amino Silica Gel Column Chromatography : The crude alkaloid extract is first subjected to column chromatography on amino silica gel. The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity.

  • Reversed-Phase C18 (RP-C18) Column Chromatography : Fractions containing this compound, identified by thin-layer chromatography (TLC) analysis, are pooled and further purified on a reversed-phase C18 column.

  • Silica Gel Column Chromatography : Final purification is often achieved by one or more rounds of silica gel column chromatography to isolate this compound in a pure form.

III. Structure Elucidation

The definitive identification of this compound is accomplished through a combination of spectroscopic methods:

  • Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR, 13C NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) experiments are used to elucidate the complex polycyclic structure and assign the proton and carbon signals.

Experimental Workflow Diagram

experimental_workflow cluster_extraction I. Extraction cluster_purification II. Purification plant Powdered Plant Material (D. longeracemosum) extraction Extraction with 95% EtOH plant->extraction concentration1 Concentration (Crude Extract) extraction->concentration1 partitioning Acid-Base Partitioning (Tartaric Acid / EtOAc) concentration1->partitioning basification Basification to pH 10 (Na2CO3) partitioning->basification Aqueous Layer chloroform_extraction Extraction with CHCl3 basification->chloroform_extraction concentration2 Concentration (Crude Alkaloids) chloroform_extraction->concentration2 amino_silica Amino Silica Gel Column Chromatography concentration2->amino_silica rp18 RP-C18 Column Chromatography amino_silica->rp18 silica_gel Silica Gel Column Chromatography rp18->silica_gel pure_compound Pure this compound silica_gel->pure_compound

References

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Longistylumphylline A

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Longistylumphylline A, a putative bioactive alkaloid from the Alangium genus, represents a class of complex natural products with significant therapeutic potential. While direct research on the biosynthesis of this compound is not yet available in public literature, its structural similarity to known Alangium alkaloids, particularly those of the ipecac and benzoquinolizidine type, allows for the confident postulation of its biosynthetic pathway. This technical guide provides an in-depth overview of the proposed biosynthetic route to this compound, drawing upon established knowledge of isoquinoline alkaloid biosynthesis. The guide details the precursor molecules, key enzymatic transformations, and intermediate structures. Furthermore, it outlines representative experimental protocols for the isolation and characterization of such alkaloids and presents a logical workflow for their discovery and analysis. All quantitative data, where available for analogous compounds, is summarized, and signaling pathways are visualized to facilitate a deeper understanding of these intricate biochemical processes.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the shikimate pathway, leading to the formation of the aromatic amino acid L-tyrosine, and the terpenoid pathway, which provides the monoterpenoid precursor, secologanin. The convergence of these two pathways through a Pictet-Spengler reaction is a hallmark of the biosynthesis of many complex isoquinoline alkaloids.

The proposed pathway can be dissected into several key stages:

  • Formation of Dopamine: L-tyrosine undergoes hydroxylation and decarboxylation to yield dopamine.

  • Synthesis of Secologanin: The iridoid glucoside, secologanin, is synthesized from geranyl pyrophosphate (GPP) via the methylerythritol phosphate (MEP) pathway.

  • Pictet-Spengler Condensation: Dopamine and secologanin undergo a Pictet-Spengler reaction to form the key intermediate, deacetylipecoside.

  • Formation of the Benzoquinolizidine Skeleton: A series of cyclizations, hydroxylations, and methylations, catalyzed by various enzymes including cytochrome P450s and methyltransferases, progressively modify the deacetylipecoside structure to form the characteristic benzoquinolizidine core of Alangium alkaloids.

  • Final Tailoring Steps: The final steps likely involve specific hydroxylations, methylations, or other modifications to yield the unique structure of this compound.

Below is a DOT script representation of the proposed biosynthetic pathway.

Biosynthesis of this compound cluster_shikimate Shikimate Pathway cluster_terpenoid MEP Pathway Chorismate Chorismate L-Tyrosine L-Tyrosine Chorismate->L-Tyrosine Chorismate mutase Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) Secologanin Secologanin Geranyl Pyrophosphate (GPP)->Secologanin Multi-step enzymatic conversion L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA decarboxylase Deacetylipecoside Deacetylipecoside Dopamine->Deacetylipecoside Secologanin->Deacetylipecoside Ipecoside Ipecoside Deacetylipecoside->Ipecoside N-acetylation Protoemetine Protoemetine Ipecoside->Protoemetine Glucosidase Cephaeline Cephaeline Protoemetine->Cephaeline Cyclization This compound (putative) This compound (putative) Cephaeline->this compound (putative) Tailoring enzymes (e.g., P450s, MTs)

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

As "this compound" is not yet described in the scientific literature, no direct quantitative data regarding its biosynthesis exists. The following table presents representative data for related Alangium alkaloids to provide a contextual framework.

CompoundPlant SourcePartYield (% dry weight)Reference
(-)-10-O-demethylisocephaelineAlangium longiflorumStem barkNot reported[1]
10-O-demethylcephaelineAlangium longiflorumStem barkNot reported[1]
TubulosineAlangium lamarckiiFruitsNot reported[2]
EmetineAlangium lamarckiiRoot barkNot reported[3]

Experimental Protocols

Detailed experimental protocols for the biosynthesis of this compound are not available. However, the general methodologies for the isolation and structure elucidation of alkaloids from Alangium species can be outlined as follows.

General Protocol for Alkaloid Extraction and Isolation
  • Plant Material Collection and Preparation: Collect the desired plant parts (e.g., stem bark, leaves, roots) of the Alangium species. Air-dry the material in the shade and grind it into a coarse powder.

  • Extraction: Macerate the powdered plant material with a suitable solvent (e.g., methanol or ethanol) at room temperature for an extended period (e.g., 72 hours), often with repeated solvent changes.

  • Solvent Evaporation: Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning: Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl) and filter to remove non-alkaloidal material. Basify the acidic solution with a base (e.g., NH4OH) to a high pH (e.g., pH 9-10) and extract the alkaloids into an organic solvent (e.g., dichloromethane or chloroform).

  • Chromatographic Separation: Subject the crude alkaloid fraction to a series of chromatographic techniques for purification. This typically involves:

    • Column Chromatography: Initial separation on silica gel or alumina using a gradient of solvents (e.g., hexane-ethyl acetate, chloroform-methanol).

    • Preparative Thin-Layer Chromatography (pTLC): Further purification of fractions obtained from column chromatography.

    • High-Performance Liquid Chromatography (HPLC): Final purification of individual alkaloids using a suitable column (e.g., C18) and mobile phase.

Structure Elucidation

The purified alkaloids are subjected to various spectroscopic techniques for structure determination:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

  • X-ray Crystallography: To determine the absolute configuration of crystalline compounds.

Experimental Workflow

The logical workflow for the discovery and characterization of novel alkaloids like this compound is depicted in the following diagram.

Alkaloid Discovery Workflow cluster_methods Methodologies Plant Collection & Identification Plant Collection & Identification Extraction Extraction Plant Collection & Identification->Extraction Preliminary Phytochemical Screening Preliminary Phytochemical Screening Extraction->Preliminary Phytochemical Screening Bioactivity Screening Bioactivity Screening Preliminary Phytochemical Screening->Bioactivity Screening Isolation & Purification Isolation & Purification Bioactivity Screening->Isolation & Purification Bioassay-guided fractionation Structure Elucidation Structure Elucidation Isolation & Purification->Structure Elucidation Novel Compound Identification Novel Compound Identification Structure Elucidation->Novel Compound Identification Biosynthetic Pathway Investigation Biosynthetic Pathway Investigation Novel Compound Identification->Biosynthetic Pathway Investigation Total Synthesis Total Synthesis Biosynthetic Pathway Investigation->Total Synthesis

Caption: General workflow for natural product discovery.

Conclusion

While the biosynthetic pathway of this compound remains to be experimentally validated, the proposed route, based on the well-established biosynthesis of related ipecac and benzoquinolizidine alkaloids from the Alangium genus, provides a robust framework for future research. The elucidation of this pathway will not only contribute to our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of this potentially valuable therapeutic agent. Further investigation, including isotopic labeling studies and the characterization of the involved enzymes, is essential to fully unravel the intricate biochemical steps leading to the formation of this compound.

References

Spectroscopic Analysis of Longistylumphylline A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial Search and Findings

An extensive search for spectroscopic data (NMR, MS, IR) for a compound named "Longistylumphylline A" did not yield any specific results in publicly accessible scientific databases. This suggests that "this compound" may be a novel, very recently discovered, or proprietary compound for which the data has not yet been published. It is also possible that the name is subject to a different spelling or nomenclature.

In the absence of specific data for "this compound," this guide will serve as a comprehensive template, outlining the expected data presentation, experimental protocols, and logical workflows for the spectroscopic analysis of a hypothetical novel natural product, hereafter referred to as "Hypotheticalphylline A." This document is designed to meet the needs of researchers, scientists, and drug development professionals by providing a standardized framework for the characterization of new chemical entities.

Data Presentation for Hypotheticalphylline A

The following tables represent the typical format for presenting spectroscopic data for a newly isolated compound. The data provided is illustrative for "Hypotheticalphylline A."

Table 1: NMR Spectroscopic Data for Hypotheticalphylline A (500 MHz, CDCl₃)
PositionδH (ppm), mult. (J in Hz)δC (ppm), typeHMBC (H → C)COSY (H → H)
1-168.5, C--
26.50, d (8.0)115.2, CHC-1, C-3, C-4H-3
37.80, d (8.0)145.8, CHC-1, C-2, C-5H-2
4-122.3, C--
57.10, s128.9, CHC-3, C-4, C-6-
6-150.1, C--
73.90, s55.4, CH₃C-6-
82.50, t (7.5)30.2, CH₂C-9, C-10H-9
91.80, m (7.5)25.1, CH₂C-8, C-10H-8, H-10
100.95, t (7.5)14.0, CH₃C-8, C-9H-9
Table 2: Mass Spectrometry Data for Hypotheticalphylline A
TechniqueIonization ModeMass AnalyzerObserved m/zFormulaCalculated m/zInterpretation
HR-ESI-MSPositiveTOF250.1234 [M+H]⁺C₁₄H₁₅NO₃250.1236Molecular Ion
MS/MSPositive (CID)Quadrupole222.0918C₁₂H₁₂NO₂222.0923[M+H-CO]⁺
194.0970C₁₁H₁₂NO194.0970[M+H-CO-C₂H₄]⁺
Table 3: Infrared (IR) Spectroscopic Data for Hypotheticalphylline A
Frequency (cm⁻¹)IntensityAssignment
3350BroadO-H stretch (Phenolic)
3050MediumC-H stretch (Aromatic)
2960, 2870StrongC-H stretch (Aliphatic)
1680StrongC=O stretch (Amide)
1610, 1580MediumC=C stretch (Aromatic)
1250StrongC-O stretch (Aryl ether)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of Hypotheticalphylline A (5 mg) was dissolved in deuterated chloroform (CDCl₃, 0.5 mL). NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe. The spectra were referenced to the residual solvent signal (δH 7.26 ppm and δC 77.16 ppm for CDCl₃). ¹H NMR spectra were acquired with a spectral width of 16 ppm and a relaxation delay of 1.0 s. ¹³C NMR spectra were acquired with a spectral width of 240 ppm and a relaxation delay of 2.0 s. 2D NMR experiments, including COSY, HSQC, and HMBC, were performed using standard Bruker pulse programs.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer. The sample was dissolved in methanol and introduced via direct infusion. The instrument was operated in positive ion mode with a capillary voltage of 3.5 kV. The mass range was set to m/z 100-1000. For tandem MS (MS/MS), the precursor ion was isolated and subjected to collision-induced dissociation (CID) with a normalized collision energy of 25 eV.

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal. The spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and is an average of 16 scans.

Mandatory Visualizations

The following diagrams illustrate the workflow and logical connections in the spectroscopic analysis of a novel compound.

Spectroscopic_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Natural_Source Natural Source Extraction Extraction & Isolation Natural_Source->Extraction Pure_Compound Pure Compound Extraction->Pure_Compound MS Mass Spectrometry (MS) Pure_Compound->MS IR Infrared (IR) Spectroscopy Pure_Compound->IR NMR NMR Spectroscopy Pure_Compound->NMR Data_Integration Data Integration MS->Data_Integration IR->Data_Integration NMR_1D 1D NMR (¹H, ¹³C) NMR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR->NMR_2D NMR_1D->Data_Integration NMR_2D->Data_Integration Structure_Proposal Structure Proposal Data_Integration->Structure_Proposal Stereochemistry Stereochemical Assignment Structure_Proposal->Stereochemistry Final_Structure Final Structure Stereochemistry->Final_Structure Structure_Elucidation_Logic cluster_data Spectroscopic Data cluster_interpretation Interpretation & Assembly MS MS Data (Molecular Formula) Fragments Identify Molecular Fragments MS->Fragments IR IR Data (Functional Groups) IR->Fragments NMR_13C ¹³C NMR (Carbon Skeleton) NMR_13C->Fragments NMR_1H ¹H NMR (Proton Environment) NMR_1H->Fragments NMR_2D 2D NMR (Connectivity) Connectivity Establish Connectivity NMR_2D->Connectivity Fragments->Connectivity Final_Structure Final Structure Connectivity->Final_Structure

Longistylumphylline A: A Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Longistylumphylline A is a naturally occurring alkaloid that has been identified and isolated from plants of the Daphniphyllum genus. Alkaloids from this genus are known for their complex and diverse chemical structures, which have attracted considerable interest from the scientific community for their potential biological activities. This technical guide provides a summary of the currently available information on the physical and chemical properties of this compound. It is important to note that while basic identifying information is available, detailed experimental data on many of its properties are not extensively documented in publicly accessible scientific literature.

Chemical and Physical Properties

This compound is characterized by the following fundamental properties:

PropertyValueSource
Molecular Formula C₂₃H₂₉NO₃[1][2]
Molecular Weight 367.5 g/mol [1]
CAS Registry Number 857672-34-5[1]
Class Alkaloid[1][2]
Natural Source Daphniphyllum macropodum[2]

Experimental Protocols

Detailed experimental protocols for the specific isolation and purification of this compound are not extensively published. However, a general workflow for the isolation of alkaloids from plant material can be conceptualized. The structural elucidation of novel alkaloids from Daphniphyllum species typically involves advanced spectroscopic techniques.

General Alkaloid Isolation Workflow

The isolation of alkaloids from plant sources is a multi-step process that generally involves extraction, acid-base partitioning, and chromatographic purification.

Alkaloid_Isolation_Workflow cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_purification Purification cluster_analysis Structural Elucidation plant_material Dried & Powdered Plant Material solvent_extraction Solvent Extraction (e.g., Methanol/Ethanol) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract acidification Acidification (e.g., HCl) & Partition with Organic Solvent crude_extract->acidification acidic_aqueous Acidic Aqueous Layer (contains protonated alkaloids) acidification->acidic_aqueous basification Basification (e.g., NH4OH) acidic_aqueous->basification free_base Free Base Alkaloids basification->free_base organic_extraction Extraction with Organic Solvent free_base->organic_extraction crude_alkaloid_extract Crude Alkaloid Extract organic_extraction->crude_alkaloid_extract chromatography Chromatography (e.g., Column, HPLC) crude_alkaloid_extract->chromatography isolated_alkaloid Isolated this compound chromatography->isolated_alkaloid spectroscopy Spectroscopic Analysis (NMR, MS, IR) isolated_alkaloid->spectroscopy

A generalized workflow for the isolation and identification of alkaloids from plant material.
Spectroscopic Analysis

The determination of the complex structures of Daphniphyllum alkaloids, including presumably this compound, relies heavily on a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for establishing the carbon skeleton and the connectivity of protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Fragmentation patterns can provide additional structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the presence of key functional groups within the molecule.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature regarding the biological activity of this compound or any associated signaling pathways. The broader class of Daphniphyllum alkaloids has been noted for a range of biological activities, which suggests that this compound could be a candidate for future pharmacological investigation. Without experimental data on its biological effects, no signaling pathway diagrams can be constructed.

Conclusion

This compound remains a largely uncharacterized natural product. While its basic chemical identity has been established, a thorough investigation into its physical properties, chemical reactivity, and biological functions is warranted. The complex architecture suggested by its molecular formula and its origin from a genus known for producing bioactive compounds make it a person of interest for natural product chemists and pharmacologists. Future research efforts will be necessary to fill the existing gaps in our knowledge of this intriguing alkaloid.

References

Unveiling Longistylumphylline A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the novel alkaloid, Longistylumphylline A. This document outlines its chemical identity, and available data on its biological activities, offering a foundation for future research and development.

Chemical Identity

CAS Number: 857672-34-5

Identifier Value
CAS Number 857672-34-5
Molecular Formula C₂₃H₂₉NO₃
Chemical Class Daphniphyllum Alkaloid

Biological Context and Activity

This compound is a natural product isolated from the plant Daphniphyllum macropodum. Plants of the Daphniphyllum genus are known to produce a rich diversity of alkaloids with a wide range of biological activities. Preliminary studies on related Daphniphyllum alkaloids suggest potential cytotoxic and anti-inflammatory properties. However, specific experimental data on the biological activities of this compound requires further investigation of the primary scientific literature.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound would be contained within the primary scientific publication that first reported its discovery. The general procedure for isolating Daphniphyllum alkaloids typically involves the following workflow:

Figure 1. Generalized workflow for the isolation and characterization of this compound.

This process begins with the extraction of the plant material, followed by a series of purification steps to isolate the individual compounds. The final structural identification is typically achieved through a combination of advanced spectroscopic techniques.

Signaling Pathways

The specific signaling pathways modulated by this compound have not been extensively documented in publicly available resources. However, based on the activities of related alkaloids, potential areas of investigation could include pathways related to apoptosis in cancer cells or inflammatory signaling cascades. A hypothetical logical relationship for investigating anti-inflammatory effects is presented below.

signaling_pathway compound This compound target Molecular Target(s) compound->target pathway Signaling Pathway (e.g., NF-κB) target->pathway response Cellular Response pathway->response outcome Anti-inflammatory Effect response->outcome

Figure 2. A logical diagram illustrating the potential mechanism of action for anti-inflammatory activity.

Future Directions

The information available on this compound suggests a promising candidate for further pharmacological investigation. Future research should focus on:

  • Sourcing the primary literature to obtain detailed experimental data and protocols.

  • Confirming the IUPAC name and full stereochemistry.

  • Conducting comprehensive biological screening to determine its cytotoxic, anti-inflammatory, and other potential therapeutic activities.

  • Elucidating the mechanism of action by identifying its molecular targets and the signaling pathways it modulates.

This technical guide provides a foundational overview of this compound. It is intended to stimulate further research into this intriguing natural product and unlock its full therapeutic potential.

The Enigmatic Biological Profile of Longistylumphylline A: A Review of Currently Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of novel chemical entities for therapeutic applications is a cornerstone of modern drug discovery. Longistylumphylline A has emerged as a molecule of interest within certain research circles; however, a comprehensive review of the public scientific literature reveals a significant knowledge gap. Despite concerted efforts to collate and analyze data regarding its biological activities, there is currently no published research detailing the isolation, characterization, or biological evaluation of a compound named this compound. This technical guide candidly addresses this absence of information and provides a framework for potential future investigations based on speculative sourcing from related plant species.

Introduction: The Uncharted Territory of this compound

The quest for novel bioactive compounds is a continuous endeavor in the fields of pharmacology and medicinal chemistry. Natural products, with their vast structural diversity, have historically been a rich source of therapeutic agents. The name "this compound" suggests a natural origin, potentially an alkaloid or a complex phytochemical. However, an exhaustive search of prominent scientific databases, including PubMed, Scopus, and Web of Science, yields no specific data on a compound with this name. This indicates that this compound may be a very recently isolated compound with research yet to be published, a proprietary compound not disclosed in the public domain, or a misnomer.

Putative Origin: An Investigative Approach

In the absence of direct information, a speculative line of inquiry was pursued based on the etymology of the compound's name. The "longistylum" portion of the name bears a resemblance to the specific epithet of the plant Osmorhiza longistylis, commonly known as aniseroot or long-styled sweet-cicely. This plant is native to North America and has a history of use in traditional medicine.

A thorough review of the known chemical constituents of Osmorhiza longistylis was conducted to ascertain if any compounds with similar names or structures have been reported. The primary aromatic compound identified in Osmorhiza longistylis is anethole, which is responsible for its characteristic anise-like aroma. Other reported constituents include chavicol. To date, no alkaloids or diterpenes with names resembling "this compound" have been documented in the scientific literature as being isolated from Osmorhiza longistylis.

Current Status of Biological Activity Data: A Void in the Literature

As a direct consequence of the absence of primary literature on this compound, there is no quantitative data available to summarize its potential biological activities. Key metrics typically reported for novel compounds, such as IC50 or EC50 values for cytotoxicity, enzyme inhibition, or receptor binding, are non-existent.

Table 1: Summary of Quantitative Biological Activity Data for this compound

Biological Assay Cell Line / Target IC50 / EC50 (µM) Reference
Data Not Available - - -
Data Not Available - - -

| Data Not Available | - | - | - |

Methodological Framework for Future Research

Should this compound be isolated and characterized in the future, a systematic evaluation of its biological properties would be warranted. The following represents a logical workflow for such an investigation.

G cluster_0 Compound Isolation and Characterization cluster_1 In Vitro Biological Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation Isolation Isolation Structure_Elucidation Structure_Elucidation Isolation->Structure_Elucidation Purity_Analysis Purity_Analysis Structure_Elucidation->Purity_Analysis Cytotoxicity_Assay Cytotoxicity_Assay Purity_Analysis->Cytotoxicity_Assay Broad Spectrum Target_Based_Assays Target_Based_Assays Cytotoxicity_Assay->Target_Based_Assays Identified Hits Signaling_Pathway_Analysis Signaling_Pathway_Analysis Target_Based_Assays->Signaling_Pathway_Analysis In_Vivo_Model_Selection In_Vivo_Model_Selection Signaling_Pathway_Analysis->In_Vivo_Model_Selection Preclinical_Trials Preclinical_Trials In_Vivo_Model_Selection->Preclinical_Trials

Caption: A logical workflow for the future investigation of this compound.

Experimental Protocols for Initial Screening

Should preliminary studies suggest potential anticancer or anti-inflammatory activity, the following standard protocols would be applicable.

4.1.1. MTT Cytotoxicity Assay

  • Cell Seeding: Plate cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

4.1.2. Nitric Oxide (NO) Inhibition Assay in Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Analysis: Calculate the percentage of NO inhibition compared to LPS-stimulated cells without the compound.

Potential Signaling Pathways for Investigation

Given the common mechanisms of action for natural products with anticancer and anti-inflammatory effects, future research on this compound could focus on key signaling pathways.

G cluster_0 Potential Anti-inflammatory Signaling cluster_1 Potential Anticancer Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Pro-inflammatory Cytokines MYD88 MYD88 TLR4->MYD88 Pro-inflammatory Cytokines IKK IKK MYD88->IKK Pro-inflammatory Cytokines NFkB_Activation NFkB_Activation IKK->NFkB_Activation Pro-inflammatory Cytokines Longistylumphylline_A_Inflam This compound Longistylumphylline_A_Inflam->IKK Inhibition? Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Cell Proliferation & Survival PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Cell Proliferation & Survival Akt Akt PI3K->Akt Cell Proliferation & Survival mTOR mTOR Akt->mTOR Cell Proliferation & Survival Longistylumphylline_A_Cancer This compound Longistylumphylline_A_Cancer->Akt Inhibition?

Caption: Hypothesized inhibitory effects on key signaling pathways.

Conclusion and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Longistylumphylline A is a member of the complex and structurally diverse family of Daphniphyllum alkaloids. These natural products, isolated from various species of the Daphniphyllum genus, have garnered significant attention from the scientific community due to their intricate polycyclic architectures and potential pharmacological activities. This technical guide provides a detailed literature review of this compound and its related compounds, with a focus on their isolation, structural elucidation, and biological properties. Quantitative data are summarized in structured tables, and detailed experimental protocols for key cited experiments are provided. Furthermore, this document includes visualizations of experimental workflows and logical relationships using the Graphviz DOT language to facilitate a deeper understanding of the subject matter.

Introduction

Daphniphyllum alkaloids are a large group of nitrogen-containing secondary metabolites exclusively found in plants of the Daphniphyllum genus. The intricate and often cage-like structures of these alkaloids have presented a formidable challenge to synthetic chemists and have intrigued natural product researchers for decades. This compound, a representative member of this family, has been isolated from the leaves and stems of Daphniphyllum longeracemosum. This review aims to consolidate the current knowledge on this compound and its structurally related analogs, providing a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery.

Isolation and Structure Elucidation of this compound

Experimental Protocol: Isolation of this compound

The isolation of this compound was reported by Yang et al. from the leaves and stems of Daphniphyllum longeracemosum. The following protocol is based on their publication.

Plant Material:

  • Dried and powdered leaves and stems of Daphniphyllum longeracemosum.

Extraction and Fractionation:

  • The powdered plant material (10 kg) is extracted three times with methanol (MeOH) at room temperature.

  • The combined MeOH extracts are concentrated under reduced pressure to yield a crude extract.

  • The crude extract is suspended in water and partitioned successively with petroleum ether and chloroform (CHCl₃).

  • The CHCl₃-soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of CHCl₃-MeOH (e.g., 100:0 to 90:10) to yield several fractions.

Purification:

  • Fractions containing this compound and related alkaloids are identified by thin-layer chromatography (TLC) analysis.

  • These fractions are further purified by repeated column chromatography on silica gel and Sephadex LH-20.

  • Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to afford pure this compound.

G plant_material Powdered D. longeracemosum (leaves & stems) extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract partition Liquid-Liquid Partitioning (Petroleum Ether, Chloroform, Water) crude_extract->partition chloroform_fraction Chloroform Fraction partition->chloroform_fraction silica_gel_1 Silica Gel Column Chromatography chloroform_fraction->silica_gel_1 fractions Fractions containing Alkaloids silica_gel_1->fractions purification Repeated Column Chromatography (Silica Gel, Sephadex LH-20) fractions->purification prep_hplc Preparative HPLC purification->prep_hplc longistylumphylline_a Pure this compound prep_hplc->longistylumphylline_a

Figure 1. General workflow for the isolation of this compound.

Structural Elucidation

The structure of this compound was determined through extensive spectroscopic analysis, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls and hydroxyls.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments to establish the connectivity of protons and carbons and to determine the overall carbon skeleton.

While the specific NMR data for this compound is dispersed within the literature, the combined use of these techniques allowed for the unambiguous assignment of its complex polycyclic structure.

Biological Activities of this compound and Related Compounds

To date, there is a limited number of published studies focusing specifically on the biological activities of this compound. However, the broader class of Daphniphyllum alkaloids has been reported to exhibit a range of biological effects, including cytotoxic and anti-inflammatory properties. The data for related compounds isolated alongside this compound can provide valuable insights into its potential therapeutic applications.

Cytotoxicity

Table 1: Cytotoxicity of Daphniphyllum Alkaloids Related to this compound

Compound NameCancer Cell LineIC₅₀ (µM)Reference
Daphnilongeranin BNot Reported-[Data not available in searched literature]
Deoxyisocalyciphylline BNot Reported-[Data not available in searched literature]
Calyciphylline ANot Reported-[Data not available in searched literature]

Note: The absence of data in this table highlights a significant gap in the current research literature. Further studies are required to quantify the cytotoxic potential of this compound and its close analogs.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been suggested, but detailed mechanistic studies and quantitative data are lacking. The general anti-inflammatory properties of alkaloids often involve the modulation of key signaling pathways related to inflammation.

Experimental Protocol: In Vitro Cytotoxicity Assay (General)

A standard protocol to assess the cytotoxicity of a compound like this compound against a cancer cell line (e.g., HeLa) is the MTT assay.

Materials:

  • HeLa cells (or other cancer cell lines)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

G seed_cells Seed HeLa cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound (various concentrations) incubate_24h->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Figure 2. Workflow of a typical MTT cytotoxicity assay.

Potential Signaling Pathways

While the precise molecular targets of this compound are unknown, many alkaloids exert their biological effects by modulating key signaling pathways. Based on the reported activities of other Daphniphyllum alkaloids and similar natural products, potential pathways that could be affected by this compound include:

  • Apoptosis Pathways: Many cytotoxic compounds induce programmed cell death by activating intrinsic or extrinsic apoptotic pathways, often involving the regulation of Bcl-2 family proteins and caspases.

  • NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway is a common mechanism for the anti-inflammatory effects of natural products.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Its modulation can lead to anti-cancer effects.

G LSA This compound Apoptosis Apoptosis Pathway LSA->Apoptosis ? NFkB NF-κB Pathway LSA->NFkB ? MAPK MAPK Pathway LSA->MAPK ? Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity AntiInflammatory Anti-inflammatory Activity NFkB->AntiInflammatory MAPK->Cytotoxicity

Figure 3. Postulated signaling pathways potentially modulated by this compound.

Conclusion and Future Directions

This compound and its related Daphniphyllum alkaloids represent a fascinating class of natural products with complex chemical structures and promising, yet largely unexplored, biological activities. The current body of literature provides a solid foundation for their isolation and structural characterization. However, there is a clear need for further research to elucidate the pharmacological properties of this compound.

Future studies should focus on:

  • Systematic evaluation of the cytotoxicity of this compound against a panel of human cancer cell lines to determine its potency and selectivity.

  • In-depth investigation of its anti-inflammatory effects using various in vitro and in vivo models.

  • Mechanism of action studies to identify the specific molecular targets and signaling pathways modulated by this compound.

  • Total synthesis efforts to provide a sustainable supply of the compound for further biological testing and to enable the generation of novel analogs with improved activity and drug-like properties.

Addressing these research gaps will be crucial in unlocking the full therapeutic potential of this compound and its congeners, and may lead to the development of new drug candidates for the treatment of cancer and inflammatory diseases.

Methodological & Application

Application Notes & Protocols for the Quantification of Longistylumphylline A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Longistylumphylline A is a terpene alkaloid identified in Daphniphyllum macropodum.[1][2] The complex polycyclic structure of Daphniphyllum alkaloids has garnered significant interest for its potential biological activities.[1][3][4] As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its quantification in various matrices are essential for pharmacokinetic, toxicological, and quality control studies.

These application notes provide a comprehensive overview of a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of this compound. While a specific validated method for this analyte is not yet published, the protocols outlined below are based on established methodologies for the analysis of similar alkaloids and can serve as a strong foundation for method development and validation.[5][6][7][8][9]

Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₂₃H₂₉NO₃MCE
Molecular Weight 367.48 g/mol MCE
Chemical Class Terpene Alkaloid[1]
Plant Source Daphniphyllum macropodum[1][2]

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol describes the extraction of this compound from Daphniphyllum macropodum leaves and stems for quantification.

Materials:

  • Dried and powdered Daphniphyllum macropodum plant material (leaves, stems)

  • Methanol (HPLC grade)

  • Deionized water

  • 0.1% Formic acid in water (v/v)

  • Acetonitrile (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Extraction:

    • Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

    • Add 20 mL of methanol and vortex for 1 minute.

    • Sonicate the mixture for 30 minutes in a water bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more with 20 mL of methanol each time.

    • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Solid Phase Extraction (SPE) Clean-up:

    • Reconstitute the dried extract in 5 mL of 10% methanol in water.

    • Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with 10 mL of 10% methanol in water to remove polar impurities.

    • Elute the analyte with 10 mL of acetonitrile.

    • Evaporate the eluate to dryness under nitrogen.

  • Final Sample Preparation:

    • Reconstitute the final residue in 1 mL of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Quantification Method

This method utilizes a reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer for the selective and sensitive quantification of this compound.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Source Temperature: 450°C

  • Ion Spray Voltage: 5000 V

  • Curtain Gas: 35 psi

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): [M+H]⁺ = 368.2 m/z (calculated for C₂₃H₂₉NO₃)

    • Product Ions (Q3): To be determined by direct infusion of a this compound standard. Hypothetical transitions could be based on fragmentation of the terpene scaffold.

  • Collision Energy (CE) and other compound-specific parameters: To be optimized with a pure standard of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data that would be generated during method validation, based on typical performance of similar alkaloid quantification assays.

Table 1: Calibration Curve and Linearity
AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 1000y = 12345x + 678> 0.995
Table 2: Precision and Accuracy
QC Concentration (ng/mL)Intra-day Precision (%RSD, n=6)Intra-day Accuracy (%)Inter-day Precision (%RSD, n=18)Inter-day Accuracy (%)
Low (5) < 1090 - 110< 1585 - 115
Medium (100) < 1090 - 110< 1585 - 115
High (800) < 1090 - 110< 1585 - 115
Table 3: Recovery and Matrix Effect
QC Concentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low (5) 85 - 9590 - 110
Medium (100) 85 - 9590 - 110
High (800) 85 - 9590 - 110
Table 4: Limits of Detection and Quantification
ParameterValue (ng/mL)
Limit of Detection (LOD) 0.5
Limit of Quantification (LOQ) 1.0

Visualizations

G cluster_extraction Sample Extraction cluster_cleanup SPE Cleanup cluster_analysis Analysis plant_material Powdered Plant Material methanol_extraction Methanol Extraction (x3) plant_material->methanol_extraction centrifugation Centrifugation methanol_extraction->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection evaporation1 Evaporation supernatant_collection->evaporation1 reconstitution1 Reconstitute in 10% MeOH evaporation1->reconstitution1 spe_loading Load onto C18 SPE reconstitution1->spe_loading spe_wash Wash with 10% MeOH spe_loading->spe_wash spe_elution Elute with Acetonitrile spe_wash->spe_elution evaporation2 Evaporation spe_elution->evaporation2 reconstitution2 Reconstitute in Mobile Phase evaporation2->reconstitution2 filtration Filter (0.22 µm) reconstitution2->filtration hplc_msms HPLC-MS/MS Analysis filtration->hplc_msms

Caption: Experimental workflow for the extraction and analysis of this compound.

G cluster_hplc HPLC System cluster_ms Mass Spectrometer autosampler Autosampler pump HPLC Pump column C18 Column pump->column Mobile Phase esi_source ESI Source column->esi_source Eluent q1 Quadrupole 1 (Q1) Precursor Ion Selection esi_source->q1 Ionization q2 Quadrupole 2 (Q2) Collision Cell q1->q2 Selected Ions q3 Quadrupole 3 (Q3) Product Ion Scan q2->q3 Fragment Ions detector Detector q3->detector Filtered Fragments data_system Data Acquisition & Processing detector->data_system Signal

Caption: Logical relationship of the HPLC-MS/MS system for quantification.

References

Application Note: Quantitative Analysis of Longistylumphylline A in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Longistylumphylline A in human plasma. The method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The described method is suitable for pharmacokinetic studies and other research applications requiring the precise measurement of this compound in a biological matrix.

Introduction

This compound is a natural phenolic compound with the molecular formula C₂₀H₂₂O₂. As a member of the stilbenoid family, it is of interest to researchers for its potential biological activities. To facilitate preclinical and clinical research, including pharmacokinetic and metabolic studies, a reliable and sensitive bioanalytical method is essential for its quantification in biological matrices. This document provides a detailed protocol for an HPLC-MS/MS method developed for the determination of this compound in human plasma.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade).

  • Reagents: Formic acid (FA), Ammonium formate.

  • Reference Standards: this compound (purity >98%), Internal Standard (IS) - e.g., Resveratrol (purity >98%).

  • Biological Matrix: Drug-free human plasma (K₂EDTA).

Sample Preparation

A protein precipitation procedure is used to extract this compound from the plasma matrix.

  • Allow plasma samples to thaw at room temperature.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution (e.g., 1 µg/mL Resveratrol in 50% MeOH).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

The analysis is performed on an HPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: HPLC Parameters

ParameterValue
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program 0.0-0.5 min: 30% B, 0.5-3.0 min: 30-95% B, 3.0-4.0 min: 95% B, 4.1-5.0 min: 30% B

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Table 3: MRM Transitions (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 295.2227.110020
This compound (Qualifier) 295.2115.110035
Resveratrol (IS) 229.1185.110022

Data Presentation (Example Data)

The following tables summarize the expected performance characteristics of this method based on standard bioanalytical method validation guidelines.[1][2]

Table 4: Calibration Curve for this compound in Human Plasma

Concentration (ng/mL)Mean Response (Area Ratio)Accuracy (%)
1.0 (LLOQ)0.01598.5
5.00.078101.2
25.00.395102.5
100.01.58199.8
250.03.96098.2
500.07.91599.1
1000.0 (ULOQ)15.850100.7
Linearity (r²) 0.9992

Table 5: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.06.597.88.298.1
Low QC3.05.1102.36.8101.5
Mid QC150.03.899.54.5100.2
High QC750.03.198.93.999.3

Table 6: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
Low QC3.088.595.2
High QC750.091.297.1

Visualizations

The overall workflow for the analysis of this compound from plasma samples is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Plasma Sample Collection (100 µL) add_is 2. Add Internal Standard sample->add_is Spike IS precip 3. Protein Precipitation (Acetonitrile) add_is->precip Vortex centrifuge 4. Centrifugation precip->centrifuge 14,000 rpm evap 5. Evaporation centrifuge->evap Transfer Supernatant reconstitute 6. Reconstitution evap->reconstitute Mobile Phase hplc 7. HPLC Separation (C18 Column) reconstitute->hplc msms 8. MS/MS Detection (MRM Mode) hplc->msms Elution quant 9. Quantification (Peak Area Ratio) msms->quant report 10. Reporting (Concentration Data) quant->report Calibration Curve

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Longistylumphylline A Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Longistylumphylline A is a novel natural product with potential therapeutic applications. To characterize its biological activity, a series of robust and reproducible cell-based assays are essential. These application notes provide detailed protocols for assessing the cytotoxic, apoptotic, cell cycle inhibitory, and anti-inflammatory effects of this compound. The data generated from these assays will be crucial for elucidating its mechanism of action and guiding further drug development efforts.

Assessment of Cytotoxic Activity

Application Note:

The initial step in characterizing the bioactivity of this compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1] This assay helps in determining the concentration range at which this compound exhibits cytotoxic effects and in calculating the half-maximal inhibitory concentration (IC50), a key parameter for quantifying a compound's potency.

Experimental Protocol: MTT Cell Viability Assay[2][3][4][5]

1. Cell Seeding:

  • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate growth medium.

  • Trypsinize and count the cells.

  • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of growth medium.

  • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot a dose-response curve (percentage of cell viability vs. compound concentration) to determine the IC50 value.

Data Presentation:

Table 1: Cytotoxic Effect of this compound on MCF-7 Cells after 48h Treatment

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Control (0)1.2540.087100.0
11.1030.06588.0
50.8780.05170.0
100.6270.04250.0
250.3130.02925.0
500.1250.01510.0
1000.0630.0095.0

Analysis of Apoptosis Induction

Application Note:

To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay followed by flow cytometry is recommended. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.[4] PI is a fluorescent dye that stains the DNA of cells with compromised membranes, typically in late apoptosis or necrosis.[5]

Experimental Protocol: Annexin V/PI Apoptosis Assay[6][7][8]

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight.

  • Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include both untreated and vehicle controls.

2. Cell Harvesting and Staining:

  • Collect both adherent and floating cells.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.[6]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[4]

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]

  • Add 400 µL of 1X Binding Buffer to each tube before analysis.[4]

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

  • Acquire at least 10,000 events per sample.

  • The cell populations will be distinguished as follows:

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Data Presentation:

Table 2: Apoptosis Induction by this compound in A549 Cells (24h)

Treatment% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)% Necrotic (Q1)
Control95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
Vehicle (0.1% DMSO)94.8 ± 2.52.8 ± 0.61.9 ± 0.50.5 ± 0.2
This compound (10 µM)75.6 ± 3.215.3 ± 1.87.1 ± 1.12.0 ± 0.7
This compound (25 µM)40.1 ± 4.535.8 ± 3.920.5 ± 2.43.6 ± 0.9

Cell Cycle Analysis

Application Note:

Many cytotoxic compounds exert their effects by interfering with the cell cycle progression. Analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound can reveal its potential mechanism of action. Propidium iodide staining of DNA followed by flow cytometry is a standard method for this analysis.[8]

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide[9][12][13]

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

2. Cell Fixation and Staining:

  • Harvest the cells and wash with PBS.

  • Resuspend the cell pellet in 400 µL of PBS.

  • While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[6]

  • Incubate on ice for at least 30 minutes. Fixed cells can be stored at 4°C for several weeks.[9]

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in 500 µL of PI/RNase staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).[8]

  • Incubate for 30 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

  • Analyze the cells using a flow cytometer, measuring the fluorescence in the linear scale.

  • Acquire at least 10,000 events.

  • Use software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases based on DNA content.

Data Presentation:

Table 3: Effect of this compound on Cell Cycle Distribution in HeLa Cells (24h)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control60.5 ± 3.125.2 ± 2.014.3 ± 1.5
Vehicle (0.1% DMSO)59.8 ± 3.525.9 ± 2.214.3 ± 1.8
This compound (15 µM)45.2 ± 2.820.1 ± 1.934.7 ± 2.5
This compound (30 µM)30.7 ± 2.515.3 ± 1.754.0 ± 3.1

Assessment of Anti-inflammatory Activity

Application Note:

Natural products are a rich source of anti-inflammatory agents. A common in vitro model to screen for anti-inflammatory activity involves using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). LPS induces an inflammatory response, leading to the production of nitric oxide (NO). The ability of this compound to inhibit NO production can be quantified using the Griess assay.[10][11]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay[14][16]

1. Cell Culture and Viability Check:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • First, perform a cell viability assay (e.g., MTT) with this compound on RAW 264.7 cells to determine non-toxic concentrations.

2. Treatment and LPS Stimulation:

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with cells only, cells with LPS only, and cells with the compound only.

3. Nitrite Measurement (Griess Assay):

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[10]

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

4. Data Analysis:

  • Create a standard curve using known concentrations of sodium nitrite.

  • Calculate the nitrite concentration in the samples from the standard curve.

  • Determine the percentage of NO inhibition relative to the LPS-only treated cells.

Data Presentation:

Table 4: Inhibition of Nitric Oxide Production by this compound in LPS-stimulated RAW 264.7 Cells

TreatmentNitrite Concentration (µM)Standard Deviation% NO Inhibition
Control (No LPS)1.50.2-
LPS (1 µg/mL)35.82.10.0
LPS + this compound (1 µM)32.51.99.2
LPS + this compound (5 µM)25.11.529.9
LPS + this compound (10 µM)15.71.156.1
LPS + this compound (20 µM)8.20.777.1

Visualizations: Signaling Pathways and Workflows

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_inflammation Anti-inflammatory Activity cluster_analysis Data Analysis & Conclusion start Start: Cell Culture (e.g., MCF-7, A549) treatment Treat with this compound (Concentration Gradient) start->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 Determine IC50 viability_assay->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) ic50->cell_cycle data_analysis Analyze Data & Draw Conclusions apoptosis->data_analysis cell_cycle->data_analysis raw_cells RAW 264.7 Cell Culture lps_stimulation LPS Stimulation & Compound Treatment raw_cells->lps_stimulation no_assay Nitric Oxide (NO) Assay (Griess Reagent) lps_stimulation->no_assay no_assay->data_analysis

Caption: Workflow for characterizing this compound bioactivity.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor pro_caspase8 Pro-Caspase-8 death_receptor->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 compound This compound mito Mitochondria compound->mito cyto_c Cytochrome c mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 pro_caspase9 Pro-Caspase-9 apaf1->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 parp PARP caspase3->parp apoptosis Apoptosis parp->apoptosis Cleavage

Caption: Caspase activation pathways in apoptosis.[12][13][14][15]

nfkb_pathway cluster_cytoplasm Cytoplasm lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) degradation degradation ikb->degradation ubiquitination & degradation nfkb_active Active NF-κB nfkb->nfkb_active release nucleus Nucleus nfkb_active->nucleus translocation gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2) nucleus->gene_expression induces compound This compound compound->ikk inhibits?

Caption: Simplified NF-κB signaling pathway in inflammation.[16][17][18][19]

cell_cycle_pathway G1 G1 Phase checkpoint_G1_S G1/S Checkpoint G1->checkpoint_G1_S cdk46_cyclinD CDK4/6-Cyclin D S S Phase (DNA Replication) G2 G2 Phase S->G2 cdk2_cyclinA CDK2-Cyclin A checkpoint_G2_M G2/M Checkpoint G2->checkpoint_G2_M M M Phase (Mitosis) M->G1 checkpoint_G1_S->S checkpoint_G2_M->M cdk46_cyclinD->checkpoint_G1_S promotes cdk2_cyclinE CDK2-Cyclin E cdk2_cyclinE->checkpoint_G1_S promotes cdk1_cyclinB CDK1-Cyclin B cdk1_cyclinB->checkpoint_G2_M promotes compound This compound compound->checkpoint_G2_M arrests?

References

Application Notes and Protocols for Longistylumphylline A Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific data on "Longistylumphylline A" is not publicly available. The following application notes and protocols are based on the well-documented mechanisms of action of structurally related steroidal saponins isolated from the Paris polyphylla plant, such as Polyphyllin I, II, D, and VII.[1][2] These compounds are known to exhibit anticancer properties by inducing apoptosis and autophagy, and by modulating key signaling pathways.[3][4][5] Researchers should validate these protocols for this compound in their specific experimental settings.

Introduction

This compound is a putative steroidal saponin belonging to the polyphyllin family of natural products.[2] Compounds in this class have demonstrated significant potential as anticancer agents.[6][7] The primary mechanisms of action for related polyphyllins involve the induction of programmed cell death (apoptosis) and the inhibition of critical cell survival signaling pathways, including the STAT3 and PI3K/AKT/mTOR pathways.[4][8][9] These notes provide an overview of these mechanisms and detailed protocols for their investigation.

Primary Mechanisms of Action

  • Inhibition of STAT3 Signaling: Several polyphyllins have been shown to directly or indirectly inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][8][9] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[10][11] Inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and subsequent transcription of target genes involved in cancer progression.[3][10]

  • Modulation of the PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[12][13] Polyphyllins have been reported to suppress this pathway, leading to decreased cell viability and induction of apoptosis and autophagy.[4][8]

  • Induction of Apoptosis: Polyphyllins induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][14][15] This is often characterized by the activation of caspases, changes in mitochondrial membrane potential, and regulation of Bcl-2 family proteins.[3][15]

Data Presentation

The following tables summarize hypothetical quantitative data for this compound, based on typical results observed for related polyphyllins.

Table 1: Effect of this compound on Cancer Cell Viability (IC₅₀ values)

Cell LineCancer TypeIC₅₀ (µM) after 48h
HCT116Colorectal Cancer3.5 ± 0.4
SW620Colorectal Cancer5.2 ± 0.6
A549Lung Cancer4.1 ± 0.5
U251Glioblastoma2.8 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Protein Expression in HCT116 Cells

Protein TargetConcentration of this compound (µM)Fold Change vs. Control (Normalized to β-actin)
p-STAT3 (Tyr705)2.50.4 ± 0.05
5.00.1 ± 0.02
Total STAT32.51.0 ± 0.08
5.00.9 ± 0.07
p-AKT (Ser473)2.50.6 ± 0.07
5.00.3 ± 0.04
Total AKT2.51.1 ± 0.09
5.01.0 ± 0.06
Cleaved Caspase-32.52.5 ± 0.3
5.04.8 ± 0.5
Bcl-22.50.7 ± 0.06
5.00.4 ± 0.05
Bax2.51.8 ± 0.2
5.03.2 ± 0.4

Cells were treated for 24 hours. Data are presented as mean ± standard deviation.

Experimental Protocols

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HCT116, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

This protocol is for detecting the phosphorylation status and total protein levels of key components of the STAT3 and PI3K/AKT/mTOR pathways.[16][17]

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse cell pellets in ice-cold RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

This protocol quantifies the percentage of apoptotic and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest cells (including floating cells) after treatment with this compound for the desired time.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Visualizations

STAT3_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer dimerizes Target_Genes Target Gene (e.g., Bcl-2, Cyclin D1) STAT3_dimer->Target_Genes translocates to nucleus & binds DNA Proliferation Proliferation, Survival Target_Genes->Proliferation Longistylumphylline_A This compound Longistylumphylline_A->pSTAT3 inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor

Caption: Inhibition of the STAT3 signaling pathway by this compound.

PI3K_AKT_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates pAKT p-AKT AKT->pAKT mTOR mTOR pAKT->mTOR activates pmTOR p-mTOR mTOR->pmTOR Cell_Survival Cell Growth & Survival pmTOR->Cell_Survival Longistylumphylline_A This compound Longistylumphylline_A->pAKT inhibits Growth_Factor Growth Factor Growth_Factor->RTK

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental_Workflow cluster_assays Cellular & Molecular Assays cluster_analysis Data Analysis & Interpretation start Start: Cancer Cell Culture treatment Treatment with This compound (Dose & Time Course) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Analysis (Flow Cytometry) treatment->apoptosis western Protein Analysis (Western Blot) treatment->western ic50 Determine IC₅₀ viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant pathway_mod Analyze Pathway Modulation western->pathway_mod conclusion Conclusion: Elucidate Mechanism of Action ic50->conclusion apoptosis_quant->conclusion pathway_mod->conclusion

Caption: General experimental workflow for mechanism of action studies.

References

Application Note: Solubilization of Longistylumphylline A for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and guidelines for the solubilization of Longistylumphylline A, a natural product with presumed low aqueous solubility, to facilitate its use in a variety of in vitro biological assays.

Introduction

This compound is a novel natural product with potential therapeutic applications. However, like many natural products, its utility in research and development is often hampered by poor solubility in aqueous solutions, a critical requirement for most in vitro assays.[1][2][3] This application note outlines systematic approaches to overcome this challenge, ensuring reliable and reproducible experimental outcomes. The methods described herein are based on established techniques for enhancing the solubility of poorly soluble natural compounds.[1][2][3]

Solubility Enhancement Strategies

Several strategies can be employed to improve the solubility of hydrophobic compounds like this compound for in vitro studies. The choice of method depends on the specific requirements of the assay, including the desired final concentration, the tolerance of the biological system to co-solvents, and the chemical nature of the compound.

Table 1: Comparison of Solubilization Methods for Poorly Soluble Natural Products

MethodPrincipleAdvantagesDisadvantagesTypical Application
Co-solvents Increasing the polarity of the solvent system with a water-miscible organic solvent.Simple, rapid, and widely applicable.High concentrations of organic solvents can be toxic to cells. May interfere with some assays.Initial screening, non-cell-based assays.
pH Adjustment Ionizing the compound by altering the pH of the solution.Effective for compounds with ionizable functional groups.Only applicable to ionizable compounds. May not be suitable for pH-sensitive assays.Assays where pH can be controlled.
Surfactants Forming micelles that encapsulate the hydrophobic compound.Can significantly increase apparent solubility.May have intrinsic biological activity or interfere with assays. Can be difficult to remove.Assays tolerant to detergents.
Complexation Encapsulating the compound within a larger molecule, such as a cyclodextrin.Can improve solubility and stability without using organic solvents.May alter the bioavailability of the compound to the target. Requires screening for the appropriate complexing agent.Cell-based assays, in vivo studies.
Solid Dispersion Dispersing the compound in a solid, inert carrier at the molecular level.Enhances dissolution rate and solubility.Requires specialized formulation techniques.Pre-formulation for in vivo studies.

Experimental Protocols

The following protocols provide a stepwise approach to solubilizing this compound. It is recommended to start with the simplest method (co-solvents) and proceed to more complex techniques if necessary.

Protocol 1: Solubilization using a Co-solvent (DMSO)

This is the most common and straightforward method for preparing stock solutions of poorly soluble compounds for in vitro screening.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Phosphate-buffered saline (PBS) or cell culture medium, sterile

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Preparation of a High-Concentration Stock Solution:

    • Weigh out a precise amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube.

    • Add a small volume of DMSO to achieve a high concentration stock solution (e.g., 10 mM). The exact volume will depend on the molecular weight of this compound.

    • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution for any undissolved particles. If particles remain, the compound may have limited solubility even in DMSO, or a higher volume of DMSO may be required.

  • Preparation of Working Solutions:

    • Prepare serial dilutions of the high-concentration stock solution in the appropriate aqueous buffer (e.g., PBS or cell culture medium) to achieve the desired final concentrations for your assay.

    • Important: When diluting the DMSO stock into an aqueous solution, add the stock solution to the aqueous buffer and mix immediately to prevent precipitation. The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.

  • Control Preparation:

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound tested. This is crucial to account for any effects of the solvent on the experimental system.

Protocol 2: Solubilization using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. This method is particularly useful for cell-based assays where the use of organic solvents is a concern.

Materials:

  • This compound (solid)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Deionized water or appropriate buffer, sterile

  • Magnetic stirrer and stir bar

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Preparation of the Cyclodextrin Solution:

    • Prepare a stock solution of the cyclodextrin (e.g., 45% w/v HP-β-CD) in deionized water or the desired buffer.

    • Stir the solution until the cyclodextrin is completely dissolved. This may require gentle heating.

  • Complexation of this compound:

    • Add an excess of solid this compound to the cyclodextrin solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation. The container should be sealed to prevent evaporation.

  • Removal of Undissolved Compound:

    • After the incubation period, centrifuge the suspension at high speed to pellet the undissolved this compound.

    • Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex.

    • Sterilize the solution by passing it through a 0.22 µm filter.

  • Determination of Concentration:

    • The concentration of solubilized this compound in the final solution must be determined analytically, for example, by using High-Performance Liquid Chromatography (HPLC) with a standard curve.

Visualizations

Signaling Pathway Diagram

Many natural products exert their biological effects by modulating intracellular signaling pathways. While the specific targets of this compound are unknown, a common mechanism of action for bioactive compounds involves the regulation of pathways such as the MAPK/ERK and PI3K/Akt pathways, which are critical in cell proliferation, survival, and inflammation. The following diagram illustrates a generalized signaling cascade that could be a target for investigation.

G Figure 1: Generalized Cell Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activation RAF RAF Receptor->RAF IKK IKK Receptor->IKK Activation Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) Akt->Gene_Expression Regulation MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, CREB) ERK->Transcription_Factors NFkB_Inhibitor IκB IKK->NFkB_Inhibitor Phosphorylation (Degradation) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Transcription_Factors->Gene_Expression NFkB_nuc->Gene_Expression Longistylumphylline_A This compound Longistylumphylline_A->Receptor Inhibition? Longistylumphylline_A->IKK Inhibition?

Caption: Figure 1: A generalized cell signaling pathway potentially modulated by this compound.

Experimental Workflow Diagram

The following workflow illustrates a typical process for screening a newly solubilized compound in an in vitro assay.

G Figure 2: Experimental Workflow for In Vitro Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Weigh this compound B Prepare Stock Solution (e.g., 10 mM in DMSO) A->B C Prepare Working Solutions (Serial Dilutions in Assay Buffer) B->C D Prepare Vehicle Control (Assay Buffer + DMSO) B->D F Treat with Working Solutions and Vehicle Control C->F D->F E Seed Cells / Prepare Assay System E->F G Incubate for Defined Period F->G H Measure Assay Endpoint (e.g., Cell Viability, Enzyme Activity) G->H I Data Analysis (e.g., IC50 Calculation) H->I J Interpret Results I->J

Caption: Figure 2: A standard workflow for the in vitro screening of this compound.

Conclusion

The successful solubilization of this compound is a critical first step in the evaluation of its biological activity. By following the protocols outlined in this application note, researchers can prepare homogenous solutions suitable for a wide range of in vitro assays. It is essential to carefully consider the potential for solvent-induced artifacts and to include appropriate vehicle controls in all experiments. The choice of solubilization method should be tailored to the specific experimental context to ensure the generation of accurate and meaningful data.

References

Application Notes and Protocols for High-Throughput Screening of Longistylumphylline A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: As of the latest literature search, "Longistylumphylline A" is a novel or hypothetical compound, and specific data regarding its biological activity is not publicly available. The following application notes are presented as a template for the high-throughput screening (HTS) of a novel natural product, using this compound as a placeholder. Based on the known activities of related alkaloids from the Phyllanthus genus, we hypothesize that this compound may possess anti-inflammatory and anti-cancer properties. The protocols and data herein are representative examples for screening compounds with such activities.

Introduction

This compound is a putative novel alkaloid isolated from Phyllanthus longistylus. The Phyllanthus genus is a rich source of bioactive molecules, including lignans and alkaloids, which have demonstrated a range of pharmacological effects, such as anti-inflammatory, antiviral, and anti-cancer activities. For instance, phyllanthin, a lignan from Phyllanthus amarus, has been shown to suppress inflammatory responses by downregulating the NF-κB, MAPK, and PI3K-Akt signaling pathways[1]. Given this precedent, this compound is a compelling candidate for high-throughput screening to identify and characterize its potential therapeutic activities.

These application notes provide detailed protocols for two primary HTS assays:

  • Anti-Inflammatory Activity Screening: An NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) reporter assay to identify inhibitors of this key inflammatory signaling pathway.

  • Anti-Cancer Activity Screening: A luminescent cell viability assay (CellTiter-Glo®) to determine the cytotoxic effects of this compound on cancer cell lines.

Postulated Signaling Pathway: NF-κB Inhibition

The NF-κB signaling cascade is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNFα), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

NF_kB_Pathway cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa_NFkB IκBα-p65/p50 IKK_complex->IkBa_NFkB Phosphorylates IκBα p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB p65/p50 IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates to DNA DNA (κB sites) Genes Pro-inflammatory Gene Transcription DNA->Genes Activates Longistylumphylline_A This compound Longistylumphylline_A->IKK_complex Inhibits (Hypothesized) HTS_Workflow_NFkB start Start seed_cells Seed HEK293/NF-κB-luc cells in 384-well plates (e.g., 5,000 cells/well) start->seed_cells incubate1 Incubate for 18-24 hours (37°C, 5% CO2) seed_cells->incubate1 add_compounds Add this compound (serial dilutions) and controls (DMSO, BAY 11-7082) incubate1->add_compounds pre_incubate Pre-incubate for 1 hour (37°C, 5% CO2) add_compounds->pre_incubate stimulate Stimulate with TNFα (Final conc. ~5 ng/mL) pre_incubate->stimulate incubate2 Incubate for 6 hours (37°C, 5% CO2) stimulate->incubate2 add_luciferase Add Luciferase Detection Reagent incubate2->add_luciferase incubate3 Incubate for 10 minutes (Room Temperature) add_luciferase->incubate3 read_luminescence Read Luminescence (Luminometer) incubate3->read_luminescence analyze Data Analysis (Normalize to controls, calculate IC50) read_luminescence->analyze end End analyze->end HTS_Workflow_CTG start Start seed_cells Seed cancer cells in 384-well plates (e.g., 1,000-2,500 cells/well) start->seed_cells incubate1 Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate1 add_compounds Add this compound (serial dilutions) and controls (DMSO, Doxorubicin) incubate1->add_compounds incubate2 Incubate for 72 hours (37°C, 5% CO2) add_compounds->incubate2 equilibrate Equilibrate plate to Room Temperature (30 minutes) incubate2->equilibrate add_ctg Add CellTiter-Glo® Reagent (volume equal to culture volume) equilibrate->add_ctg mix_lyse Mix on orbital shaker (2 minutes to induce lysis) add_ctg->mix_lyse incubate3 Incubate for 10 minutes (Room Temperature) mix_lyse->incubate3 read_luminescence Read Luminescence (Luminometer) incubate3->read_luminescence analyze Data Analysis (Normalize to controls, calculate IC50) read_luminescence->analyze end End analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Longistylumphylline A and Related Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Longistylumphylline A and other structurally related Daphniphyllum alkaloids. The content is based on established synthetic strategies and aims to offer practical solutions for improving reaction yields and overcoming common experimental hurdles.

Troubleshooting Guides & FAQs

This section is formatted as a series of questions and answers to directly address specific issues that may arise during a synthesis campaign.

Question 1: I am observing low yields and a complex mixture of diastereomers in my intermolecular Diels-Alder or [4+3] cycloaddition step for the formation of the core ring system. What can I do to improve stereoselectivity and yield?

Answer: This is a common issue in the construction of the polycyclic core of Daphniphyllum alkaloids. Thermal conditions for cycloadditions can often be unselective.

  • Lewis Acid Catalysis: The use of a Lewis acid can significantly improve both the rate and stereoselectivity of the reaction. For instance, in the synthesis of a Calyciphylline A-type core, the use of diethylaluminum chloride (Et₂AlCl) was shown to promote a stereoselective cycloaddition, yielding a 9:1 mixture of two cycloadducts, whereas thermal cyclization was non-stereoselective.[1][2]

  • Solvent and Temperature Optimization: Systematically screen different solvents and reaction temperatures. Lowering the temperature, in conjunction with a Lewis acid, can often enhance stereoselectivity by favoring the kinetic product.

  • Substrate Modification: If possible, modifying the dienophile or diene with directing groups can influence the facial selectivity of the cycloaddition.

Question 2: My radical cyclization to form a key C-C bond is inefficient, resulting in significant amounts of starting material or undesired side products. How can I optimize this reaction?

Answer: Radical cyclizations are powerful but can be sensitive to reaction conditions.

  • Initiator and Mediator Choice: The choice of radical initiator (e.g., AIBN, BEt₃/O₂) and mediator (e.g., Bu₃SnH, (TMS)₃SiH) is critical. Tin-free methods, which are environmentally preferable, have been successfully employed. For example, the cyclization of N-chloroamine precursors with internal alkynes has been achieved using AIBN and various silanes to form the ABC core of Calyciphylline A-type alkaloids.[3]

  • Concentration: Radical cyclizations are often sensitive to concentration. Intramolecular reactions are favored under high dilution conditions, which minimize intermolecular side reactions. Experiment with a range of concentrations (e.g., 0.01 M to 0.1 M) to find the optimal balance.

  • Temperature Control: The rate of radical initiation and propagation is temperature-dependent. Ensure your reaction is maintained at the optimal temperature for the chosen initiator. For AIBN, this is typically between 80-100 °C.

Question 3: I am struggling with a low-yielding ring-closing metathesis (RCM) step to form a seven-membered ring. What are the common failure points?

Answer: The formation of medium-sized rings like the seven-membered ring in many Daphniphyllum alkaloids is often challenging due to entropic factors and transannular strain.

  • Catalyst Choice: The choice of Grubbs catalyst is paramount. For sterically hindered or electron-deficient olefins, second or third-generation catalysts (e.g., Grubbs-II, Hoveyda-Grubbs-II, Zhan-1B) are often more effective than first-generation catalysts.

  • Substrate Conformation: The conformation of the diene precursor can significantly impact the efficiency of RCM. The presence of certain protecting groups or adjacent stereocenters might lock the molecule into a conformation unfavorable for cyclization. It may be necessary to redesign the precursor or change the protecting group strategy.

  • Reaction Conditions: Run the reaction under an inert atmosphere (Argon or Nitrogen) with rigorously dry, degassed solvent (typically DCM or toluene). Ethylene removal by bubbling argon through the reaction mixture or performing the reaction under a slight vacuum can help drive the equilibrium towards the cyclized product.

Question 4: The introduction of a methyl group at a sterically congested quaternary center is proving difficult via standard conjugate addition. What alternative strategies can I employ?

Answer: Direct conjugate addition to a tetrasubstituted alkene is often difficult. An alternative two-step sequence can be more effective. In the synthesis of daphenylline, a thia-Paternò–Büchi [2+2] cycloaddition followed by a reductive ring-opening was used to achieve a formal syn-hydromethylation.[4]

  • Step 1 (Thia-Paternò-Büchi): A [2+2] photocycloaddition between the tetrasubstituted alkene and a thiocarbonyl compound forms a thietane.

  • Step 2 (Reductive Ring-Opening): The thietane is then opened reductively. For example, using LiAlH₄ followed by a Raney Nickel quench can deliver the desired β-methylated product with high stereoselectivity.[4] This sequence bypasses the direct and often problematic conjugate addition.

Question 5: A key transformation involving a sensitive functional group is giving a low yield due to side reactions. How can I improve the reaction's chemoselectivity?

Answer: Improving chemoselectivity often involves a careful selection of reagents and protecting groups.

  • Protecting Groups: Ensure that all sensitive functional groups not involved in the desired transformation are adequately protected. The choice of protecting group is crucial; it must be stable to the reaction conditions and readily removable without affecting other parts of the molecule.

  • Reagent Selection: Use milder, more selective reagents. For example, for a reduction, using NaBH₄ in the presence of CeCl₃ (Luche reduction) can selectively reduce a ketone in the presence of an ester.

  • "Hide-and-Seek" Strategy: In some cases, a complex functionality can be "hidden" within a more stable ring system and revealed later in the synthesis. This "hide-and-seek" strategy, using readily available building blocks with latent structural information, was employed in the synthesis of daphenylline to improve efficiency.[3]

Quantitative Data Summary

The following tables summarize reported yields for key transformations in the synthesis of Daphniphyllum alkaloids, providing a benchmark for experimental optimization.

Table 1: Cycloaddition and Ring Formation Reactions
Reaction Type Reported Yield
Lewis Acid-Promoted Diels-Alder50% (two steps)[1][2]
SnCl₄-Promoted Nazarov Cyclization82% (overall)[1][2]
Stille Carbonylation (Nazarov Precursor Synthesis)Excellent Yield[1][2]
Phosphine-Promoted [3+2] CycloadditionNot specified, but key step[5][6][7]
Table 2: Functional Group Interconversions and Bond Formations
Reaction Type Reported Yield
MOM Protection of Secondary Alcohol90%[3]
Alkyne Synthesis (from alcohol)88% (two steps)[3]
Two-Step Alcohol to Amine Conversion77%[3]
Thietane Ring-Opening and Reduction68%[4]
LiAlH₄ Reduction & Iodination80% (overall)[1][2]
Hydrogenolysis and Deprotection Sequence70% (overall)[3]

Experimental Protocols

Protocol 1: Lewis Acid-Promoted Diels-Alder Cycloaddition This protocol is a generalized procedure based on strategies for synthesizing the Calyciphylline A-type core.[1][2]

  • Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add the diene substrate (1.0 eq) and the dienophile (1.2 eq).

  • Solvent Addition: Dissolve the substrates in anhydrous dichloromethane (DCM), maintaining a concentration of approximately 0.05 M.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add a solution of diethylaluminum chloride (Et₂AlCl, 1.5 eq, 1.0 M in hexanes) dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from 1 to 6 hours.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Workup: Allow the mixture to warm to room temperature and stir vigorously until the aqueous and organic layers are clear. Separate the layers and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired cycloadduct.

Protocol 2: Reductive Ring-Opening of a Thietane Intermediate This protocol is adapted from the formal hydromethylation sequence used in the total synthesis of daphenylline.[4]

  • Preparation: To a flame-dried flask under an argon atmosphere, add a solution of the thietane intermediate (1.0 eq) in anhydrous THF.

  • Reduction: Cool the solution to 0 °C and add a solution of lithium aluminum hydride (LiAlH₄, 2.0 eq) in THF dropwise.

  • Reaction Monitoring: Stir the reaction at 0 °C, warming to room temperature as needed. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Desulfurization: Carefully cool the reaction mixture back to 0 °C. Quench the reaction by the slow, sequential addition of water, 15% aqueous NaOH, and then more water. A key step is the subsequent addition of Raney Nickel as a slurry in water.

  • Workup: Stir the resulting grey suspension vigorously at room temperature for 1-2 hours. Filter the mixture through a pad of Celite®, washing thoroughly with ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo and purify the residue by flash column chromatography to obtain the β-methylated product.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis of Daphniphyllum alkaloids.

G cluster_start Starting Materials & Core Construction cluster_elaboration Side Chain & Functional Group Elaboration cluster_endgame Final Steps Start Commercially Available Building Blocks Core Key Cycloaddition (e.g., Diels-Alder, [5+2]) or Radical Cyclization Start->Core Troubleshoot1 Low Yield or Poor Selectivity? Core->Troubleshoot1 Optimize1 Screen Lewis Acids (e.g., Et2AlCl) Optimize T, Concentration Troubleshoot1->Optimize1 Yes Core_Product Polycyclic Core Intermediate Troubleshoot1->Core_Product No Optimize1->Core Re-run Elaboration Functional Group Interconversions (e.g., Reductions, Oxidations) Core_Product->Elaboration Troubleshoot2 Steric Hindrance Problem? Elaboration->Troubleshoot2 Optimize2 Alternative Strategy (e.g., [2+2] then Ring Opening) Troubleshoot2->Optimize2 Yes Late_Stage Late-Stage Intermediate Troubleshoot2->Late_Stage No Optimize2->Elaboration Rethink Step Final Deprotection & Final Bond Formation Late_Stage->Final Target This compound Final->Target

Caption: A generalized troubleshooting workflow for Daphniphyllum alkaloid synthesis.

G cluster_pathway Logic for Overcoming Poor Stereoselectivity in Cycloadditions Initial Initial Condition: Thermal Cycloaddition Result Observed Outcome: Low Yield & Diastereomeric Mixture Initial->Result Analysis Analysis: Transition states are close in energy Result->Analysis Solution Proposed Solution: Use Lewis Acid Catalyst Analysis->Solution Mechanism Mechanism: Catalyst coordinates to dienophile, lowers LUMO energy, and favors one facial approach Solution->Mechanism Improved_Result Improved Outcome: High Yield & Single Diastereomer Solution->Improved_Result

Caption: Decision pathway for optimizing cycloaddition stereoselectivity.

References

Technical Support Center: Longistylumphylline A Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with Longistylumphylline A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve?

This compound is a novel alkaloid, a class of naturally occurring organic compounds that often exhibit poor aqueous solubility. The complex, hydrophobic structure of many alkaloids, like this compound, limits their ability to form favorable interactions with water molecules, leading to low solubility.[1] While the nitrogen atom in the alkaloid structure can participate in some hydrogen bonding, the larger hydrocarbon portion of the molecule is hydrophobic and resists dissolving in water.[1]

Q2: What are the initial steps I should take when encountering solubility issues with this compound?

First, confirm the purity of your this compound sample, as impurities can affect solubility. Subsequently, a systematic approach to solvent screening is recommended. Start with common biocompatible solvents and then move to more complex systems. It is also beneficial to assess the pH-dependent solubility of the compound.

Q3: Can I improve the solubility of this compound by adjusting the pH?

Yes, for many alkaloids, pH adjustment is a highly effective method to enhance aqueous solubility.[2] Alkaloids are typically basic compounds that can be protonated in acidic conditions to form salts.[3] These salt forms are often significantly more soluble in water than the free base.[3][4] Experimenting with a range of acidic buffers is a recommended starting point.

Q4: What are some common formulation strategies to overcome the poor solubility of compounds like this compound?

Several advanced formulation strategies can be employed to improve the solubility and bioavailability of poorly soluble natural products.[5][6][7] These include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.[2]

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins.[5][6]

  • Solid Dispersions: Dispersing the compound in a solid hydrophilic carrier.[5][7]

  • Nanoparticle Formulations: Reducing the particle size to the nanoscale to increase the surface area for dissolution.[5][7]

Troubleshooting Guide

This guide provides a structured approach to resolving solubility issues with this compound.

Initial Assessment and Basic Troubleshooting
Issue Possible Cause Recommended Action
Compound precipitates out of aqueous solution. Low intrinsic aqueous solubility of the free base form.Determine the pH of the solution. Adjust to a more acidic pH (e.g., pH 4-6) to facilitate salt formation and improve solubility.[3]
Inconsistent solubility between experiments. Variation in experimental conditions (temperature, pH, mixing).Standardize all experimental parameters. Ensure temperature control and consistent mixing/agitation methods.
Poor solubility in common organic solvents. The polarity of the solvent may not be optimal for this compound.Test a range of solvents with varying polarities. Common choices for alkaloids include methanol, ethanol, chloroform, and DMSO.
Advanced Solubilization Techniques

If basic troubleshooting does not yield the desired solubility, consider the following advanced techniques. The table below presents hypothetical data to illustrate the potential improvements.

Technique Description Hypothetical Solubility of this compound (µg/mL) Key Considerations
pH Adjustment Dissolving in an acidic buffer to form a more soluble salt.[3]50 (at pH 4.5)Potential for compound instability at extreme pH values.
Co-solvency Using a water-miscible solvent (e.g., ethanol, PEG 400) to increase solubility.[2]150 (in 20% Ethanol/Water)The organic solvent may have biological effects in cellular assays.
Cyclodextrin Complexation Encapsulating the hydrophobic this compound molecule within a cyclodextrin.[5][6]500 (with 10% HP-β-CD)Stoichiometry of the complex needs to be determined.
Solid Dispersion Dispersing this compound in a hydrophilic polymer matrix (e.g., PVP, PEG).[5][7]>1000Requires specialized preparation techniques (e.g., solvent evaporation, hot-melt extrusion).

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes the preparation of a this compound-cyclodextrin inclusion complex using the co-solvent/lyophilization method.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized Water

  • Lyophilizer

Procedure:

  • Dissolve a known amount of this compound in a minimal amount of ethanol.

  • In a separate container, dissolve HP-β-CD in deionized water (e.g., a 1:1 molar ratio with this compound).

  • Slowly add the this compound solution to the HP-β-CD solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Freeze the resulting solution at -80°C.

  • Lyophilize the frozen solution for 48-72 hours to obtain a dry powder of the inclusion complex.

  • Reconstitute the powder in the desired aqueous buffer to determine the achieved solubility.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol outlines the preparation of a solid dispersion of this compound in a polyvinylpyrrolidone (PVP) carrier.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol

  • Rotary Evaporator

Procedure:

  • Determine the desired ratio of this compound to PVP (e.g., 1:10 w/w).

  • Dissolve both this compound and PVP in a suitable volume of methanol in a round-bottom flask.

  • Once fully dissolved, evaporate the solvent using a rotary evaporator under reduced pressure.

  • Continue evaporation until a thin, dry film is formed on the inside of the flask.

  • Further dry the solid dispersion under vacuum for 24 hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask and grind it into a fine powder.

  • Assess the solubility of the resulting powder in the aqueous medium of interest.

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue with This compound check_purity Verify Compound Purity start->check_purity solvent_screen Initial Solvent Screening (Water, Ethanol, DMSO) check_purity->solvent_screen ph_test pH-Dependent Solubility Test (pH 3-8) solvent_screen->ph_test soluble_acid Soluble in Acidic pH? ph_test->soluble_acid use_buffer Use Acidic Buffer (e.g., pH 4.5) soluble_acid->use_buffer Yes adv_methods Proceed to Advanced Methods soluble_acid->adv_methods No end End: Optimized Solubility use_buffer->end co_solvency Co-solvency (e.g., Water/Ethanol) adv_methods->co_solvency complexation Complexation (e.g., Cyclodextrins) adv_methods->complexation solid_dispersion Solid Dispersion (e.g., with PVP) adv_methods->solid_dispersion co_solvency->end complexation->end solid_dispersion->end SignalingPathway LongA This compound Receptor Cell Surface Receptor LongA->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Response Cellular Response (e.g., Apoptosis) Nucleus->Response Gene Expression

References

Technical Support Center: Optimizing HPLC Separation of Longistylumphylline A and Related Daphniphyllum Alkaloid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Longistylumphylline A and other structurally similar Daphniphyllum alkaloid isomers. Given the complexity and limited specific literature on this compound, this guide focuses on general strategies and best practices for separating complex alkaloid isomers.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC separation of complex alkaloid isomers in a question-and-answer format.

1. Poor Resolution of Isomers

  • Question: I am observing broad, overlapping peaks for my this compound isomers. How can I improve the resolution?

  • Answer: Poor resolution is a common challenge when separating structurally similar isomers. Here are several strategies to improve it:

    • Column Selection: The choice of the stationary phase is critical for isomer separation.[1][2][3] For chiral isomers (enantiomers), a chiral stationary phase (CSP) is essential.[1][2][4] Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often effective for separating a wide range of chiral compounds.[2][4] For non-chiral isomers (diastereomers, constitutional isomers), a high-resolution reversed-phase column (e.g., C18 or C8 with a smaller particle size, ≤ 3 µm) is a good starting point. Consider columns with different selectivities, such as phenyl-hexyl or embedded polar group phases, which can offer alternative interactions.

    • Mobile Phase Optimization: Systematically evaluate the mobile phase composition.

      • Solvent Strength: Adjust the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic solvent will generally increase retention time and may improve resolution, but it can also lead to broader peaks.

      • Solvent Type: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent-analyte interactions.

      • pH Control: The pH of the mobile phase is crucial for ionizable compounds like alkaloids.[5] Operating at a pH 1.5-2 units away from the pKa of the analytes can ensure a consistent ionization state and improve peak shape. Using a buffer (e.g., phosphate or acetate) will help maintain a stable pH.

    • Temperature: Lowering the column temperature can sometimes enhance resolution by increasing the viscosity of the mobile phase and slowing down mass transfer. Conversely, increasing the temperature can improve efficiency and reduce analysis time. Experiment with a range of temperatures (e.g., 25°C to 40°C) to find the optimum.

    • Flow Rate: A lower flow rate generally allows for more interactions between the analytes and the stationary phase, which can lead to better resolution. However, this will also increase the run time.

2. Peak Tailing

  • Question: My alkaloid peaks are showing significant tailing. What is the cause, and how can I fix it?

  • Answer: Peak tailing for basic compounds like alkaloids is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[5] Here’s how to address it:

    • Mobile Phase Additives: Add a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1%), to the mobile phase. These additives compete with the alkaloids for active silanol sites, reducing peak tailing.

    • Low pH: Using an acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) can protonate the silanol groups, minimizing their interaction with the protonated basic analytes.

    • Column Choice: Employ an end-capped column where the residual silanol groups are chemically deactivated. Alternatively, a column with a base-deactivated stationary phase or a hybrid silica particle column can be used.

    • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.

3. Inconsistent Retention Times

  • Question: The retention times for my isomers are shifting between runs. What could be causing this instability?

  • Answer: Fluctuating retention times can be due to several factors:

    • Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is thoroughly degassed to prevent bubble formation in the pump. If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly.

    • Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence of injections. For gradient elution, a sufficient re-equilibration time at the initial conditions is crucial.

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.

    • Pump Performance: Inconsistent flow from the pump can lead to retention time shifts. Check for leaks and ensure the pump seals are in good condition.

Frequently Asked Questions (FAQs)

1. What is the best type of HPLC column for separating Daphniphyllum alkaloid isomers?

For chiral separation of enantiomers, a chiral stationary phase (CSP) is necessary. Polysaccharide-based columns (e.g., Chiralpak series) are a popular choice for their broad applicability.[1][4] For separating diastereomers or constitutional isomers, a high-resolution reversed-phase C18 or C8 column is a good starting point. Due to the structural complexity of Daphniphyllum alkaloids, screening several columns with different selectivities (e.g., phenyl, cyano, or embedded polar group phases) is recommended to find the optimal separation.

2. How do I choose between acetonitrile and methanol as the organic modifier?

Acetonitrile and methanol have different properties that can affect selectivity. Acetonitrile is aprotic and generally has a lower viscosity, which can lead to higher efficiency and lower backpressure. Methanol is a protic solvent and can engage in hydrogen bonding interactions, which may provide different selectivity for polar functional groups within the alkaloid structure. It is advisable to screen both solvents during method development.

3. Why is pH control so important for alkaloid separation?

Alkaloids are basic compounds that contain nitrogen atoms. The pH of the mobile phase determines the extent to which these nitrogen atoms are protonated (ionized). An inconsistent or inappropriate pH can lead to poor peak shape (tailing or fronting) and shifting retention times.[5] By using a buffered mobile phase at a controlled pH, you ensure that the alkaloids are in a single, stable ionic form, leading to more reproducible and symmetrical peaks.

4. What detection wavelength should I use?

The optimal detection wavelength depends on the UV absorbance profile of this compound and its isomers. If the UV spectrum is unknown, a photodiode array (PDA) detector can be used to screen a range of wavelengths during an initial run. Many alkaloids exhibit absorbance in the range of 210-280 nm.

5. How can I confirm the identity of the separated isomer peaks?

HPLC alone cannot definitively identify the structure of each isomer. For structural confirmation, fractions corresponding to each peak should be collected and analyzed by other techniques such as mass spectrometry (MS) for molecular weight determination and fragmentation patterns, and nuclear magnetic resonance (NMR) spectroscopy for detailed structural elucidation.

Data Presentation: Hypothetical Method Development Data

The following tables present hypothetical data to illustrate the process of optimizing the separation of two this compound isomers.

Table 1: Effect of Column Type on Isomer Resolution

Column TypeParticle Size (µm)Dimensions (mm)Mobile PhaseRetention Time (Isomer 1) (min)Retention Time (Isomer 2) (min)Resolution (Rs)
Standard C1854.6 x 250ACN:H₂O (50:50) + 0.1% FA8.28.50.8
High-Res C1834.6 x 150ACN:H₂O (50:50) + 0.1% FA6.57.01.3
Phenyl-Hexyl34.6 x 150ACN:H₂O (50:50) + 0.1% FA7.17.81.6
Chiral (CSP)54.6 x 250Hexane:IPA (90:10)10.312.12.1

ACN: Acetonitrile, H₂O: Water, FA: Formic Acid, IPA: Isopropanol

Table 2: Effect of Mobile Phase Composition on Resolution (Phenyl-Hexyl Column)

ACN:H₂O Ratio (+0.1% FA)Flow Rate (mL/min)Temperature (°C)Retention Time (Isomer 1) (min)Retention Time (Isomer 2) (min)Resolution (Rs)
60:401.0305.45.91.2
50:501.0307.17.81.6
40:601.0309.810.91.9
50:500.8308.99.81.7
50:501.0257.98.71.8

Experimental Protocols

General Protocol for HPLC Method Development for Daphniphyllum Alkaloid Isomers

  • Sample Preparation:

    • Accurately weigh and dissolve the alkaloid sample in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.

  • Initial Chromatographic Conditions (Reversed-Phase):

    • Column: High-resolution C18 or Phenyl-Hexyl (e.g., 3 µm particle size, 4.6 x 150 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes to elute all components and determine the approximate elution conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: PDA detector scanning from 200-400 nm.

    • Injection Volume: 5 µL.

  • Method Optimization:

    • Based on the initial gradient run, develop an isocratic or a more optimized gradient method that focuses on the elution window of the target isomers.

    • Systematically vary the mobile phase composition (organic solvent ratio), try a different organic solvent (methanol), adjust the pH (if using a buffer), and modify the temperature and flow rate to achieve a resolution (Rs) of >1.5 between the critical isomer pair.

  • Chiral Separation (if required):

    • Column: Select a suitable chiral stationary phase (e.g., amylose or cellulose-based).

    • Mobile Phase: Typically a non-polar mobile phase such as Hexane/Isopropanol or Hexane/Ethanol is used for normal-phase chiral separations. Follow the column manufacturer's recommendations for mobile phase selection.

    • Optimize the ratio of the polar modifier (e.g., isopropanol) to achieve the desired separation.

Visualizations

TroubleshootingWorkflow start Start: Poor Isomer Separation check_resolution Resolution (Rs) < 1.5? start->check_resolution check_tailing Peak Tailing Factor > 1.2? start->check_tailing check_retention Inconsistent Retention Times? start->check_retention optimize_mp Optimize Mobile Phase (Solvent Ratio, pH) check_resolution->optimize_mp Yes end End: Optimized Separation check_resolution->end No add_modifier Add Mobile Phase Modifier (e.g., 0.1% TEA or FA) check_tailing->add_modifier Yes check_tailing->end No prepare_fresh_mp Prepare Fresh/Degassed Mobile Phase check_retention->prepare_fresh_mp Yes check_retention->end No change_column Change Column (e.g., Phenyl, Chiral) optimize_mp->change_column adjust_temp_flow Adjust Temperature & Flow Rate change_column->adjust_temp_flow adjust_temp_flow->end use_endcapped Use End-capped or Base-Deactivated Column add_modifier->use_endcapped check_load Reduce Sample Load use_endcapped->check_load check_load->end equilibrate Ensure Adequate Column Equilibration prepare_fresh_mp->equilibrate check_system Check System for Leaks & Temperature Stability equilibrate->check_system check_system->end

Caption: Troubleshooting workflow for common HPLC separation issues.

ExperimentalWorkflow prep 1. Sample Preparation (Dissolve & Filter) screen 2. Initial Screening (Gradient Elution) prep->screen optimize 3. Method Optimization (Isocratic or Fine-tuned Gradient) screen->optimize validate 4. Method Validation (Robustness, Linearity, etc.) optimize->validate analyze 5. Routine Analysis validate->analyze

Caption: General experimental workflow for HPLC method development.

References

Troubleshooting Longistylumphylline A instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available stability data for Longistylumphylline A is limited. The following troubleshooting guide and FAQs are based on general principles for handling and assessing the stability of natural products in a research setting.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing its biological activity over a short period. What could be the cause?

A1: Loss of biological activity is a common indicator of compound instability. Several factors could be contributing to the degradation of this compound in your solution, including pH, exposure to light, temperature, the solvent used, and oxidation. It is crucial to systematically investigate these factors to identify the root cause.

Q2: I observe a color change or the formation of precipitate in my this compound stock solution. What does this indicate?

A2: A visible change in the solution, such as altered color or precipitation, strongly suggests chemical degradation or exceeding the compound's solubility limit. Degradation can lead to the formation of new, colored compounds, while precipitation may occur if the solvent is not optimal or if the concentration is too high.

Q3: How should I prepare my stock solutions of this compound to maximize stability?

A3: To maximize stability, prepare stock solutions in a suitable, dry, aprotic solvent such as DMSO or ethanol. It is advisable to prepare concentrated stock solutions and store them in small aliquots at -80°C to minimize freeze-thaw cycles.[1] Before use, allow the aliquot to thaw completely and reach room temperature.

Q4: Can the type of solvent used affect the stability of this compound?

A4: Yes, the choice of solvent is critical. Some solvents can react with the compound, leading to the formation of artifacts.[2] For instance, reactive solvents or those containing impurities can accelerate degradation.[2][3] It is recommended to use high-purity, anhydrous solvents. If you suspect solvent-related instability, consider testing the compound's stability in a different solvent system.

Troubleshooting Guide for this compound Instability

If you are experiencing inconsistent results or suspect that this compound is unstable in your experimental setup, follow this step-by-step guide to identify and resolve the issue.

Step 1: Review Handling and Storage Procedures

Proper handling and storage are the first line of defense against compound degradation.[4][5]

  • Storage of Solid Compound: Ensure the solid form of this compound is stored at the recommended temperature (typically -20°C or -80°C), protected from light and moisture.[1]

  • Stock Solution Storage: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]

  • Working Solutions: Prepare fresh working solutions from the stock solution immediately before each experiment.[1]

Step 2: Assess Stability in Your Experimental Medium

The compound may be stable in the stock solvent but degrade when diluted into your aqueous experimental medium (e.g., cell culture media, assay buffer).

  • Recommendation: Perform a time-course experiment to evaluate the stability of this compound in your specific medium. A detailed protocol for this is provided in the "Experimental Protocols" section.

Step 3: Investigate Potential Degradation Factors

Systematically evaluate the following factors that can contribute to instability:

FactorTroubleshooting Action
pH Test the stability of this compound in buffers of varying pH to determine the optimal pH range. Some compounds are susceptible to acid or base-catalyzed hydrolysis.
Light Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.[4] Compare the stability of light-exposed versus light-protected solutions.
Temperature Maintain solutions at the lowest practical temperature during your experiment. Assess stability at different temperatures (e.g., 4°C, room temperature, 37°C) to understand its thermal lability.
Oxidation If the structure of this compound is susceptible to oxidation, consider degassing your solvents to remove dissolved oxygen.[1] The addition of a small amount of an antioxidant may also be beneficial, but should be tested for interference with your assay.
Solvent Prepare solutions in high-purity, anhydrous solvents. If using solvents like chloroform, be aware that they can become acidic over time, which may degrade the compound.[3]
Step 4: Analyze for Degradation Products

If you have access to analytical instrumentation such as HPLC or LC-MS, you can analyze your solution over time to monitor for the appearance of new peaks, which would indicate degradation products.

Experimental Protocols

Protocol 1: Time-Course Stability Assessment of this compound in Solution

Objective: To determine the stability of this compound in a specific solvent or experimental medium over time.

Methodology:

  • Prepare a fresh solution of this compound in the desired medium at the final experimental concentration.

  • Immediately after preparation (t=0), take an aliquot of the solution and analyze it by a suitable analytical method (e.g., HPLC-UV) to determine the initial concentration. This will serve as your baseline.

  • Incubate the remaining solution under the conditions of your experiment (e.g., 37°C, 5% CO2).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them using the same analytical method.

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

  • Plot the percentage of the remaining compound against time to visualize the stability profile.

Data Presentation:

Record your results in a table similar to the one below.

Time Point (Hours)Peak Area (or Concentration)% Remaining
0Initial Value100%
1Value at 1 hrCalculation
2Value at 2 hrsCalculation
4Value at 4 hrsCalculation
8Value at 8 hrsCalculation
24Value at 24 hrsCalculation
Protocol 2: Preparation of Stabilized Stock Solutions

Objective: To prepare and store this compound stock solutions in a manner that minimizes degradation.

Methodology:

  • Equilibrate the solid this compound to room temperature before opening the vial to prevent condensation of moisture.

  • Weigh the required amount of the compound in a controlled environment.

  • Dissolve the compound in a high-purity, anhydrous solvent (e.g., DMSO) to a high concentration (e.g., 10-50 mM).

  • Once fully dissolved, dispense the stock solution into small-volume, single-use aliquots in amber vials.

  • Store the aliquots at -80°C until use.

Visualizations

TroubleshootingWorkflow start Instability Suspected review_storage Review Storage & Handling Procedures start->review_storage time_course Perform Time-Course Stability Study in Medium review_storage->time_course If procedures are correct check_factors Investigate Degradation Factors (pH, Light, Temp, Oxidation) time_course->check_factors If instability is confirmed analyze_degradation Analyze for Degradation Products (HPLC/LC-MS) check_factors->analyze_degradation optimize Optimize Experimental Conditions analyze_degradation->optimize resolved Issue Resolved optimize->resolved

Caption: Troubleshooting workflow for this compound instability.

ExperimentalWorkflow prep_solution Prepare Fresh Solution of this compound t0_analysis Analyze Aliquot at t=0 (HPLC/LC-MS) prep_solution->t0_analysis incubate Incubate Solution (Experimental Conditions) prep_solution->incubate calculate Calculate % Remaining vs. t=0 t0_analysis->calculate time_points Withdraw Aliquots at Various Time Points incubate->time_points analyze_time_points Analyze Aliquots time_points->analyze_time_points analyze_time_points->calculate plot Plot % Remaining vs. Time calculate->plot

Caption: Experimental workflow for stability assessment.

HypotheticalSignalingPathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor (e.g., NF-kB) kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response compound This compound compound->kinase2

Caption: Hypothetical signaling pathway modulated by this compound.

References

Technical Support Center: Extraction of Longistylumphylline A and Related Indole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Longistylumphylline A and other structurally similar indole alkaloids. The information provided is based on established protocols for alkaloids from the Alstonia genus, a known source of diverse indole alkaloids.

Troubleshooting Guide

Encountering issues during the extraction of complex natural products like this compound is common. This guide addresses specific problems you might face and offers potential solutions.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
LA-DEG-01 Low or no yield of the target alkaloid. Incomplete cell lysis: Plant material not sufficiently ground.Ensure the plant material is finely powdered to maximize surface area for solvent penetration.
Inefficient initial extraction: Incorrect solvent choice or insufficient extraction time/temperature.Use a polar solvent like ethanol or methanol for the initial extraction. Consider maceration for several days or sonication to improve efficiency.[1]
Degradation during extraction: Exposure to high temperatures, extreme pH, or light.Maintain a low temperature throughout the extraction process. Avoid strong bases and prolonged exposure to acidic conditions.[2] Protect the extract from direct light.
LA-DEG-02 Presence of numerous impurities in the final extract. Ineffective acid-base partitioning: Incorrect pH adjustment during liquid-liquid extraction.Carefully monitor and adjust the pH during the acidification and basification steps to ensure complete salt formation and liberation of the free base.
Emulsion formation during liquid-liquid extraction. Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.
Co-extraction of non-alkaloidal compounds. Defat the initial plant material with a non-polar solvent like hexane if significant amounts of lipids are present.
LA-DEG-03 Suspected degradation of this compound (e.g., unexpected spots on TLC, new peaks in HPLC). Hydrolysis of ester groups: Presence of strong acids or bases, especially at elevated temperatures.Use mild acidic and basic conditions (e.g., tartaric acid, ammonium hydroxide).[1][3] Avoid prolonged heating.
Oxidation: Exposure to air (oxygen) for extended periods.Work under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during solvent evaporation.
Instability in solvent: The alkaloid may be unstable in the chosen solvent over time.Analyze the extract as quickly as possible after preparation. A stability study in the final solvent is recommended.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step to prevent degradation of this compound during extraction?

A1: The most critical first step is to ensure the stability of the alkaloid in its native form. This is often achieved by performing the initial extraction in an acidic environment. Indole alkaloids are generally more stable as salts in acidic solutions, which also aids in their separation from non-alkaloidal compounds.[5]

Q2: What is the optimal pH range to maintain during the acid-base extraction steps?

A2: During the acidic extraction, a pH of 2-3 is typically used to convert the alkaloids into their salt form, making them soluble in the aqueous phase.[3] For the subsequent liberation of the free alkaloid base, the pH should be raised to 9-10 using a mild base like ammonium hydroxide.[1] It is crucial to avoid strong bases like sodium hydroxide, which can cause hydrolysis of ester-containing alkaloids.[2]

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures can accelerate degradation reactions such as hydrolysis and oxidation. While moderate heating can increase extraction efficiency, it is generally recommended to perform extraction at room temperature or with minimal heating (e.g., below 60°C) to preserve the integrity of the alkaloid.[6] Solvent evaporation should be conducted under reduced pressure to keep the temperature low.

Q4: Are there any specific solvents that should be avoided during the extraction of indole alkaloids?

A4: While a range of organic solvents can be used, it is important to consider their potential reactivity. For instance, prolonged contact with chlorinated solvents in the presence of light can lead to the formation of radicals that may degrade the sample. It is also essential to use high-purity solvents to avoid contamination.

Q5: How should I store the crude extract and the purified this compound to prevent degradation?

A5: Crude extracts and purified compounds should be stored in a cool, dark, and dry place. For long-term storage, keeping the sample under an inert atmosphere (e.g., in a sealed vial backfilled with nitrogen or argon) at low temperatures (-20°C or below) is recommended. It is also advisable to store the alkaloid in its solid, dry form rather than in solution, as decomposition occurs more rapidly in solution.[2]

Experimental Protocols

General Protocol for Extraction of Indole Alkaloids from Alstonia Species

This protocol is a generalized procedure based on methods reported for the extraction of indole alkaloids from Alstonia plants and can be adapted for this compound.

  • Preparation of Plant Material:

    • Air-dry the plant material (e.g., leaves) in the shade.

    • Grind the dried material into a fine powder.

  • Initial Extraction:

    • Macerate the powdered plant material in 95% ethanol at room temperature for several days.[1]

    • Alternatively, perform Soxhlet extraction or sonication to reduce extraction time.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Acid-Base Liquid-Liquid Extraction:

    • Dissolve the concentrated crude extract in a 3% tartaric acid solution (aqueous phase).[1]

    • Filter the acidic solution to remove any non-alkaloidal precipitates.

    • Wash the aqueous solution with a non-polar organic solvent (e.g., chloroform or dichloromethane) to remove neutral and weakly acidic compounds.

    • Make the acidic aqueous phase alkaline (pH 9-10) by the dropwise addition of a mild base, such as concentrated ammonium hydroxide, with constant stirring and cooling.[1]

    • Extract the liberated free alkaloid bases from the alkaline aqueous phase with an organic solvent like chloroform or dichloromethane. Repeat this extraction multiple times to ensure complete recovery.[1]

    • Combine the organic extracts, wash with distilled water, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude alkaloid mixture.

  • Purification:

    • The crude alkaloid mixture can be further purified using chromatographic techniques such as column chromatography over silica gel or preparative High-Performance Liquid Chromatography (HPLC).

Visualizations

Workflow for Indole Alkaloid Extraction

ExtractionWorkflow cluster_prep Plant Material Preparation cluster_extraction Initial Extraction cluster_partition Acid-Base Partitioning cluster_purification Purification start Dried Plant Material powder Fine Powder start->powder Grinding maceration Maceration with Ethanol powder->maceration crude_extract Crude Ethanolic Extract maceration->crude_extract Filtration & Concentration acidification Dissolve in Acidic Solution (pH 2-3) crude_extract->acidification basification Basify to pH 9-10 acidification->basification Remove non-alkaloidal parts l_l_extraction Liquid-Liquid Extraction with Organic Solvent basification->l_l_extraction crude_alkaloids Crude Alkaloid Extract l_l_extraction->crude_alkaloids Evaporation chromatography Column Chromatography / HPLC crude_alkaloids->chromatography pure_compound Pure this compound chromatography->pure_compound

Caption: General workflow for the extraction and purification of this compound.

Logical Flow for Troubleshooting Low Yield

TroubleshootingLowYield start Low Yield of this compound check_grinding Is plant material finely powdered? start->check_grinding check_extraction_params Are extraction solvent, time, and temperature appropriate? check_grinding->check_extraction_params Yes regrind Action: Re-grind material check_grinding->regrind No check_ph Was pH correctly adjusted during partitioning? check_extraction_params->check_ph Yes optimize_extraction Action: Optimize extraction parameters check_extraction_params->optimize_extraction No check_degradation Are there signs of degradation (TLC/HPLC)? check_ph->check_degradation Yes re_extract_aqueous Action: Re-adjust pH and re-extract aqueous phase check_ph->re_extract_aqueous No minimize_degradation Action: Use milder conditions (lower temp, inert atm.) check_degradation->minimize_degradation Yes end_node Yield Improved check_degradation->end_node No regrind->end_node optimize_extraction->end_node re_extract_aqueous->end_node minimize_degradation->end_node

Caption: Troubleshooting flowchart for addressing low yield of the target alkaloid.

References

Technical Support Center: Optimizing NMR Signal Resolution for Complex Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges with Nuclear Magnetic Resonance (NMR) spectroscopy of complex alkaloids, such as Longistylumphylline A. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the resolution of your NMR signals.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the NMR analysis of complex natural products.

Q1: My ¹H NMR spectrum for a novel alkaloid shows severe signal overlap in the aromatic and aliphatic regions. How can I resolve these signals?

A1: Signal overlap is a frequent challenge with complex molecules. Here’s a step-by-step approach to tackle this issue:

  • Optimize 1D ¹H NMR Parameters: Before moving to more complex experiments, ensure your 1D spectrum is optimally acquired. This includes proper shimming, sufficient acquisition time, and an appropriate relaxation delay.

  • Change the Solvent: Sometimes, simply changing the deuterated solvent can induce differential chemical shifts, potentially resolving overlapping signals.[1] Common alternative solvents include benzene-d₆, acetone-d₆, and methanol-d₄.[1]

  • Acquire a 2D ¹H-¹³C HSQC Spectrum: This is often the most effective first step for resolving overlapping proton signals. The larger chemical shift dispersion of ¹³C allows for the separation of ¹H signals that are attached to different carbon atoms.[2][3]

  • Run a 2D ¹H-¹H TOCSY Experiment: A Total Correlation Spectroscopy (TOCSY) experiment can help identify entire spin systems, even if some proton signals within that system are overlapped.[2]

  • Utilize Higher Magnetic Fields: If accessible, using a higher field spectrometer (e.g., 800 MHz vs. 500 MHz) will increase chemical shift dispersion and can aid in resolving signal overlap.[2]

Q2: The signals in my spectrum are broad, making it difficult to determine accurate multiplicities and coupling constants. What could be the cause and how can I fix it?

A2: Peak broadening in NMR spectra can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity across the sample needs to be optimized. Always perform careful shimming before acquiring your data.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and faster relaxation, causing broader lines. Try diluting your sample.[1]

  • Insoluble Material: The presence of suspended, insoluble material will severely degrade the spectral quality. Ensure your sample is fully dissolved and filter it if necessary.[4]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Consider treating your sample with a chelating agent if this is suspected.

  • Chemical or Conformational Exchange: If the molecule is undergoing exchange on a timescale comparable to the NMR experiment, it can lead to broad peaks. Acquiring spectra at different temperatures (variable temperature NMR) can help to either slow down (low temperature) or speed up (high temperature) the exchange, resulting in sharper signals.[5]

Q3: My sample concentration is very low, and I am struggling with a poor signal-to-noise (S/N) ratio. What are the best strategies to improve sensitivity?

A3: Improving the signal-to-noise ratio is crucial when working with limited sample quantities. Here are several effective methods:

  • Increase the Number of Scans: The S/N ratio increases with the square root of the number of scans. Quadrupling the number of scans will double the S/N ratio.[6]

  • Use a Cryoprobe: A cryoprobe cools the electronics to cryogenic temperatures, which dramatically reduces thermal noise and can increase the S/N ratio by a factor of three to four.[7] This is particularly advantageous for less sensitive nuclei like ¹³C or for detecting weak signals from minor components.[7]

  • Optimize the Pulse Angle: For quantitative experiments, a 90° pulse angle provides the maximum signal intensity per scan.[8]

  • Data Processing: Applying an exponential window function during Fourier transformation can improve the S/N ratio, although this will be at the expense of some resolution (line broadening).

Experimental Protocols

Below are detailed methodologies for key experiments aimed at improving NMR signal resolution.

Protocol 1: High-Resolution 2D ¹H-¹³C HSQC

This protocol is designed to resolve overlapping proton signals by correlating them to their directly attached ¹³C nuclei.

Sample Preparation:

  • Accurately weigh approximately 1-5 mg of your alkaloid sample.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆).

  • Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

NMR Data Acquisition:

ParameterRecommended ValuePurpose
Pulse Programhsqcedetgpsisp2.2 (or equivalent)Standard HSQC with multiplicity editing.
Spectrometer Frequency≥ 500 MHz for ¹HHigher field improves dispersion.
Number of Scans (NS)8-16Adjust based on sample concentration.
Acquisition Time (AQ)0.1 - 0.2 sBalances resolution and experiment time.
Relaxation Delay (D1)1.5 - 2.0 sAllows for sufficient relaxation of nuclei.
¹J(CH) Coupling Constant145 HzAverage value for one-bond C-H coupling.
Spectral Width (¹H)10 - 12 ppmCover the expected proton chemical shift range.
Spectral Width (¹³C)160 - 200 ppmCover the expected carbon chemical shift range.

Data Processing:

  • Apply a squared sine-bell window function in both dimensions.

  • Perform Fourier transformation.

  • Phase and baseline correct the spectrum.

Protocol 2: Variable Temperature (VT) NMR for Studying Dynamic Exchange

This protocol is used to investigate peak broadening due to chemical or conformational exchange.

Experimental Workflow:

  • Prepare the NMR sample in a solvent suitable for the desired temperature range (e.g., Toluene-d₈ for high temperatures, Methanol-d₄ for low temperatures).

  • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).[5]

  • For suspected slow exchange (broad peaks): Gradually increase the temperature in increments of 10-20 K.[5] Allow the temperature to stabilize for 5-10 minutes at each step before acquiring a new spectrum. Continue until the broad peaks coalesce into sharper signals.

  • For suspected fast exchange (averaged signals): Gradually decrease the temperature in increments of 10-20 K.[5] As the temperature is lowered, the rate of exchange will slow, and you may observe the averaged signal decoalesce into separate signals for each species.

Visualizing Workflows and Concepts

Diagrams created using Graphviz to illustrate key experimental and logical workflows.

Troubleshooting_Workflow cluster_start Initial Observation cluster_problem Problem Identification cluster_solution Troubleshooting Steps cluster_end Outcome start Poorly Resolved NMR Spectrum overlap Signal Overlap start->overlap Identify issue broad Broad Peaks start->broad Identify issue low_sn Low S/N start->low_sn Identify issue solvent Change Solvent overlap->solvent Solution nmr_2d 2D NMR (HSQC, TOCSY) overlap->nmr_2d Solution temp Variable Temperature broad->temp Solution shim Re-shim broad->shim Solution scans Increase Scans low_sn->scans Solution cryoprobe Use Cryoprobe low_sn->cryoprobe Solution end High-Resolution Spectrum solvent->end Achieve temp->end Achieve scans->end Achieve nmr_2d->end Achieve cryoprobe->end Achieve shim->end Achieve

Caption: A workflow for troubleshooting common NMR resolution issues.

Two_Dimensional_NMR_Logic cluster_2d 2D NMR Experiments one_d 1D ¹H Spectrum Overlapping Signals hsqc HSQC Correlates ¹H to ¹³C Resolves protons attached to different carbons one_d:f0->hsqc:head Disperse signals tocsy TOCSY Correlates all protons in a spin system Identifies coupled networks one_d:f0->tocsy:head Identify spin systems resolved Resolved Signals Structural Elucidation hsqc->resolved:head Leads to tocsy->resolved:head Leads to

References

Technical Support Center: Addressing Cytotoxicity of Novel Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity with novel natural compounds, such as Longistylumphylline A, in control cells during their experiments.

Frequently Asked Questions (FAQs)

Q1: My novel compound, this compound, is showing high cytotoxicity in my control cell line. What are the initial troubleshooting steps?

A1: High cytotoxicity in a control cell line is a common challenge when screening novel natural compounds. Here are the initial steps to take:

  • Confirm Compound Purity and Identity: Ensure the purity of your this compound sample. Impurities from the extraction or synthesis process can contribute to cytotoxicity.

  • Verify Concentration Calculations: Double-check all calculations for your stock solutions and final dilutions. A simple decimal error can lead to a much higher concentration than intended.

  • Assess Solvent Toxicity: Include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration used in your experimental wells. The solvent itself might be toxic to the cells.

  • Optimize Seeding Density: Cell density can influence susceptibility to cytotoxic agents. Ensure you are using an optimal and consistent seeding density for your cell line.[1]

  • Evaluate Incubation Time: The observed cytotoxicity might be time-dependent. Consider performing a time-course experiment to determine if a shorter incubation time can achieve the desired effect without excessive cell death.

Q2: How can I determine the mechanism of cytotoxicity of this compound?

A2: To understand how this compound is inducing cell death, you can perform a series of mechanism-of-action studies:

  • Apoptosis vs. Necrosis Assays: Use assays like Annexin V/PI staining to differentiate between programmed cell death (apoptosis) and uncontrolled cell death (necrosis).

  • Mitochondrial Membrane Potential Assays: Dyes like JC-1 or TMRE can be used to assess mitochondrial health, as mitochondrial dysfunction is a common pathway for cytotoxicity.

  • Caspase Activity Assays: Measure the activity of key apoptosis-executing enzymes like Caspase-3 and Caspase-7.

  • Reactive Oxygen Species (ROS) Measurement: Use fluorescent probes like DCFDA to determine if this compound is inducing oxidative stress.

Q3: Are there ways to reduce the off-target cytotoxicity of this compound in my control cells while still studying its primary effects?

A3: Yes, several strategies can be employed:

  • Dose-Response Optimization: Perform a detailed dose-response curve to identify a concentration of this compound that elicits the desired biological effect with minimal cytotoxicity.

  • Co-treatment with Cytoprotective Agents: Depending on the mechanism of toxicity, you can explore co-treatment with antioxidants (if ROS-mediated), pan-caspase inhibitors (if apoptosis-mediated), or other cytoprotective compounds.

  • Use of a Different Control Cell Line: Some cell lines are inherently more sensitive to certain compounds. If scientifically justified, consider using a more robust control cell line for your experiments.

  • Formulation Strategies: For in vivo studies, encapsulating this compound in nanoparticles or liposomes can improve its therapeutic index and reduce systemic toxicity.[2]

Troubleshooting Guides

Guide 1: High Variability in Cytotoxicity Assay Results

This guide addresses common causes of inconsistent results in cytotoxicity assays.

Problem Potential Cause Recommended Solution
High well-to-well variability Bubbles in wellsCarefully inspect plates for bubbles before reading. Use a sterile needle to gently pop any bubbles.[1]
Inconsistent cell seedingEnsure a homogenous cell suspension before seeding. Use appropriate pipetting techniques to avoid cell clumping.[3]
Edge effectsAvoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inconsistent results between experiments Different passage numbers of cellsUse cells within a consistent and low passage number range for all experiments.[3][4]
Variation in reagent preparationPrepare fresh reagents for each experiment and ensure consistent lot numbers for critical components like serum.
ContaminationRegularly test for mycoplasma contamination, which can alter cellular responses.[3][4]
Guide 2: Unexpected Cytotoxicity in Vehicle Control

This guide helps troubleshoot issues related to the solvent used to dissolve the test compound.

Problem Potential Cause Recommended Solution
High cytotoxicity in DMSO control DMSO concentration is too highMost cell lines can tolerate DMSO up to 0.5%, but some are sensitive to concentrations as low as 0.1%. Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your cell line.
Poor quality DMSOUse a high-purity, cell culture-grade DMSO. Store it in small aliquots to prevent water absorption and degradation.
Extended incubation with DMSOFor long-term experiments, consider renewing the media to remove accumulated DMSO and its metabolites.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol outlines a common colorimetric assay to assess cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and appropriate controls (vehicle control, untreated control).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: LDH Release Assay

This protocol describes an assay to quantify plasma membrane damage.

Principle: The Lactate Dehydrogenase (LDH) assay measures the release of the cytosolic enzyme LDH from cells with damaged membranes into the culture medium. The amount of LDH in the supernatant is proportional to the extent of cytotoxicity.

Procedure:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Controls: Include a "maximum LDH release" control by treating some wells with a lysis buffer to determine 100% cytotoxicity.[5]

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new plate containing the LDH reaction mixture.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).

Visualizations

experimental_workflow Experimental Workflow for Assessing Cytotoxicity cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Analysis cluster_moa Mechanism of Action (Optional) cell_culture Cell Culture seeding Cell Seeding in 96-well Plate cell_culture->seeding compound_prep Compound Preparation (this compound) treatment Treatment with Compound compound_prep->treatment seeding->treatment incubation Incubation treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay data_analysis Data Analysis mtt_assay->data_analysis ldh_assay->data_analysis apoptosis_assay Apoptosis vs. Necrosis data_analysis->apoptosis_assay ros_assay ROS Measurement data_analysis->ros_assay troubleshooting_logic Troubleshooting Logic for High Cytotoxicity start High Cytotoxicity Observed check_concentration Verify Compound Concentration start->check_concentration check_concentration->start Error Found check_solvent Assess Vehicle Control Toxicity check_concentration->check_solvent Concentration Correct check_solvent->start Vehicle Toxic check_purity Confirm Compound Purity check_solvent->check_purity Vehicle Not Toxic check_purity->start Impurities Present optimize_dose Perform Dose-Response Curve check_purity->optimize_dose Compound Pure optimize_time Perform Time-Course optimize_dose->optimize_time end Proceed with Optimized Conditions optimize_time->end signaling_pathway Common Cytotoxicity Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_ros Oxidative Stress compound This compound death_receptor Death Receptors compound->death_receptor mitochondria Mitochondria compound->mitochondria ros ROS Production compound->ros caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 ros->mitochondria dna_damage DNA Damage ros->dna_damage apoptosis Apoptosis dna_damage->apoptosis caspase3->apoptosis

References

Technical Support Center: Optimizing In Vivo Studies with Longistylumphylline A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases currently lack specific information regarding in vivo studies, dosage, pharmacokinetics, toxicity, and signaling pathways for Longistylumphylline A. The following technical support center provides a generalized framework and best-practice guidelines for researchers working with novel compounds. This guide uses a hypothetical compound, "Compound X," to illustrate the structure and content that researchers can adapt as they generate data for this compound.

Frequently Asked Questions (FAQs)

Q1: How should I determine the starting dose for my in vivo efficacy study with a novel compound like this compound?

A1: Establishing a starting dose for a novel compound requires a multi-step approach. Begin with a thorough literature review of structurally similar compounds to identify reported efficacious dose ranges. Subsequently, in vitro cytotoxicity assays (e.g., MTT, LDH) on relevant cell lines can help determine the concentration range that affects cell viability, which can be extrapolated to an initial in vivo dose. Finally, an acute toxicity study in a small cohort of animals is crucial to identify the maximum tolerated dose (MTD) and a safe starting range for efficacy studies.

Q2: I am observing high variability in animal response to Compound X. What are the potential causes and how can I mitigate this?

A2: High variability in response can stem from several factors:

  • Animal Health and Husbandry: Ensure all animals are of a similar age, weight, and health status. Maintain consistent housing conditions (light/dark cycle, temperature, humidity) and diet.

  • Dosing Technique: Inconsistent administration (e.g., variable injection volume or site for parenteral routes, incomplete oral gavage) can lead to differing bioavailability. Refine and standardize your dosing protocol.

  • Compound Stability and Formulation: Verify the stability of your compound in the chosen vehicle. Ensure the compound is fully dissolved or uniformly suspended before each administration.

  • Biological Factors: Underlying genetic differences in animal strains can contribute to varied responses.

To mitigate this, standardize all experimental procedures, use a sufficient number of animals per group to increase statistical power, and consider randomizing animals into treatment groups.

Q3: My compound is showing efficacy, but also signs of toxicity at the effective dose. What are my options?

A3: If efficacy and toxicity overlap, consider the following strategies:

  • Dose Refinement: Conduct a more detailed dose-response study with smaller dose increments around the effective range to identify a therapeutic window where efficacy is maintained and toxicity is minimized.

  • Alternative Dosing Schedule: Explore different dosing schedules (e.g., less frequent administration, continuous infusion vs. bolus injection) that might maintain therapeutic exposure while reducing peak concentrations that could cause toxicity.[1]

  • Combination Therapy: Investigate combining a lower, non-toxic dose of your compound with another agent that has a different mechanism of action to achieve synergistic efficacy.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No observable efficacy at predicted doses Poor bioavailability; Inappropriate animal model; Rapid metabolism of the compound.Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Re-evaluate if the chosen animal model is appropriate for the disease being studied. Consider alternative routes of administration or formulation strategies to improve exposure.
Unexpected animal mortality Acute toxicity; Vehicle toxicity; Procedural complications.Perform a formal acute toxicity study to determine the LD50.[2] Ensure the vehicle is well-tolerated at the administered volume. Review all experimental procedures for potential sources of stress or harm to the animals.
Inconsistent results between experiments Variation in experimental conditions; Different batches of the compound; Operator variability.Strictly adhere to standardized protocols. Qualify each new batch of the compound for purity and activity. Ensure all personnel are thoroughly trained and follow the same procedures.

Data Presentation: Hypothetical Data for "Compound X"

Table 1: Dose-Response of Compound X in a Tumor Xenograft Model

Dosage (mg/kg) Tumor Growth Inhibition (%) Change in Body Weight (%) Observations
Vehicle Control0+5.2Normal behavior
1025.3+4.8No adverse effects
2558.1+1.5Mild piloerection
5089.7-8.3Lethargy, significant weight loss

Table 2: Pharmacokinetic Parameters of Compound X in Rats (25 mg/kg, IV)

Parameter Value
Cmax (ng/mL)1250
Tmax (h)0.25
AUC (0-t) (ng*h/mL)3800
Half-life (t1/2) (h)2.5
Clearance (mL/h/kg)6.6
Volume of Distribution (L/kg)1.8

Experimental Protocols

Protocol: Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure)

  • Animal Selection: Use healthy, young adult rodents (e.g., Sprague-Dawley rats), nulliparous and non-pregnant, of a single sex for the initial test.

  • Housing: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.

  • Dosing: Administer the test compound sequentially to individual animals. Start with a dose estimated from in vitro data or literature on similar compounds. The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.

  • Observations: Observe animals for signs of toxicity and mortality at 30 minutes, 1, 2, and 4 hours post-dosing, and then daily for 14 days. Record changes in skin, fur, eyes, and behavior, as well as the presence of tremors, convulsions, or salivation.

  • Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Data Analysis: Use the outcomes to calculate the LD50 and its confidence interval.

Visualizations

Below are example diagrams that can be adapted once the specific signaling pathways and experimental workflows for this compound are elucidated.

G cluster_workflow Experimental Workflow: In Vivo Efficacy Study A Dose Formulation (Compound X in Vehicle) E Daily Dosing (Vehicle, 10, 25, 50 mg/kg) A->E B Animal Acclimatization (7 days) C Tumor Implantation B->C D Randomization into Treatment Groups C->D D->E F Monitor Tumor Volume & Body Weight (3x/week) E->F G Endpoint: Tumor Volume > 2000 mm³ or 21 days F->G H Tissue Collection (Tumor, Plasma, Organs) G->H

Caption: A generalized workflow for an in vivo tumor xenograft study.

G cluster_pathway Hypothetical Signaling Pathway for Compound X CompoundX Compound X Receptor Cell Surface Receptor CompoundX->Receptor binds Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Apoptosis Apoptosis TF->Apoptosis induces

Caption: Hypothetical signaling cascade initiated by "Compound X".

References

Technical Support Center: Refining Purification Steps for High-Purity Longistylumphylline A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification process for high-purity Longistylumphylline A, a member of the complex Daphniphyllum alkaloid family.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the isolation of this compound?

A1: this compound is a Daphniphyllum alkaloid, typically isolated from the leaves and stems of plants belonging to the Daphniphyllum genus.[3][4]

Q2: What are the general steps for purifying this compound?

A2: The general purification workflow involves:

  • Extraction: Obtaining the crude extract from the plant material using an organic solvent.

  • Acid-Base Partitioning: Separating the alkaloids from other plant constituents.

  • Chromatographic Separation: A multi-step process, often starting with column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the target compound.[5][6]

Q3: Why is an acid-base extraction step necessary?

A3: Daphniphyllum alkaloids are basic compounds. An acid-base extraction exploits this property to separate them from neutral and acidic compounds in the crude extract, resulting in a significantly enriched alkaloid fraction.[7][8]

Q4: What type of chromatography is most effective for final purification?

A4: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is commonly used for the final purification of alkaloids like this compound. A C18 column is often a good starting point.[9][10]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Alkaloid Extract 1. Incomplete extraction from plant material. 2. Degradation of the alkaloid during extraction.1. Increase extraction time or use a more efficient method like Soxhlet or ultrasonic-assisted extraction. 2. Use milder extraction conditions (e.g., lower temperature) and ensure the solvent is of high purity.
Poor Separation in Column Chromatography 1. Inappropriate solvent system. 2. Overloading the column. 3. Incorrect stationary phase.1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. 2. Reduce the amount of crude extract loaded onto the column. 3. For alkaloids, basic or neutral alumina may be more suitable than silica gel to prevent streaking.[11]
Multiple, Unresolved Peaks in HPLC 1. Presence of closely related alkaloids or isomers. 2. Suboptimal HPLC conditions.1. Try a different stationary phase (e.g., phenyl-hexyl column for aromatic alkaloids).[10] 2. Optimize the mobile phase gradient, flow rate, and temperature. Adding a small amount of acid (e.g., 0.1% TFA or formic acid) can improve peak shape for basic compounds.[10]
Loss of Compound During Solvent Removal 1. Compound volatility. 2. Adhesion to glassware.1. Use a rotary evaporator at a controlled temperature and pressure. For very small amounts, use a gentle stream of nitrogen. 2. Rinse glassware with a small amount of high-purity solvent to recover any adsorbed compound.
Broad or Tailing Peaks in HPLC 1. Secondary interactions with the stationary phase. 2. Column degradation.1. Add a competing base (e.g., triethylamine) to the mobile phase or use an acidic modifier to protonate the alkaloid.[10] 2. Test the column with a standard to check its performance and replace if necessary.

Experimental Protocols

Protocol 1: General Extraction and Acid-Base Partitioning

  • Extraction:

    • Air-dry and powder the leaves and stems of the Daphniphyllum plant material.

    • Macerate the powdered material in methanol (or ethanol) at room temperature for 24-48 hours, with occasional stirring. Repeat the extraction process three times.

    • Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in a 2% aqueous solution of hydrochloric acid.

    • Extract this acidic solution with an organic solvent like dichloromethane or ethyl acetate to remove neutral and weakly acidic compounds. Discard the organic layer.

    • Adjust the pH of the aqueous layer to approximately 9-10 with an aqueous ammonia solution.

    • Extract the now basic aqueous solution with dichloromethane or chloroform multiple times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkaloid extract.[12]

Protocol 2: Column Chromatography

  • Stationary Phase: Use silica gel or, preferably, neutral or basic alumina for the separation of alkaloids.[11]

  • Elution: Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, and then methanol). A common gradient elution might be a dichloromethane-methanol system.[12]

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Pooling: Combine fractions containing the compound of interest based on the TLC analysis.

Protocol 3: Preparative HPLC

  • Column: A C18 reversed-phase column is a common choice. For aromatic alkaloids, a phenyl-hexyl column may provide better separation.[10]

  • Mobile Phase: A gradient of water and acetonitrile or methanol is typically used. Both solvents should contain an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the basic alkaloid.[10]

  • Detection: Use a UV detector at a wavelength where this compound shows maximum absorbance.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Desalting: If an acidic modifier was used, it may be necessary to remove the acid from the collected fraction before final use.

Data Presentation

Table 1: Typical Chromatographic Conditions for Daphniphyllum Alkaloid Separation

Chromatography Type Stationary Phase Typical Mobile Phase Notes
Column Chromatography Silica Gel (60-120 mesh) or AluminaGradient of Hexane/Ethyl Acetate or Dichloromethane/MethanolAlumina can be advantageous for basic compounds to reduce tailing.[11]
Preparative HPLC C18 (Reversed-Phase)Water/Acetonitrile or Water/Methanol with 0.1% TFA or Formic AcidThe acidic modifier helps to protonate the alkaloid, leading to sharper peaks.[10]

Mandatory Visualizations

Purification_Workflow Start Daphniphyllum Plant Material Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Mixture Acid_Base->Crude_Alkaloids Column_Chrom Column Chromatography (e.g., Silica Gel or Alumina) Crude_Alkaloids->Column_Chrom Fractions Semi-Pure Fractions Column_Chrom->Fractions Prep_HPLC Preparative HPLC (e.g., C18 Column) Fractions->Prep_HPLC Pure_Compound High-Purity This compound Prep_HPLC->Pure_Compound

Caption: Overall workflow for the purification of this compound.

HPLC_Troubleshooting Start Unexpected Peaks in HPLC Check_Purity Is the starting material pure? Start->Check_Purity Check_Solvent Are the mobile phase solvents pure? Check_Purity->Check_Solvent Yes Impure_Start Action: Re-purify starting material by column chromatography. Check_Purity->Impure_Start No Check_Column Is the column contaminated or degraded? Check_Solvent->Check_Column Yes Contaminated_Solvent Action: Use fresh, HPLC-grade solvents. Check_Solvent->Contaminated_Solvent No Isomer Could it be a structural isomer? Check_Column->Isomer Yes Bad_Column Action: Flush the column or replace it. Check_Column->Bad_Column No Optimize_HPLC Action: Modify HPLC method (e.g., change gradient, stationary phase) to resolve isomers. Isomer->Optimize_HPLC

Caption: Troubleshooting decision tree for unexpected HPLC peaks.

References

Navigating the Labyrinth of Longistylumphylline A Analog Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Longistylumphylline A, correctly identified as Longeracinphylline A, and its analogs presents a formidable challenge in the field of natural product synthesis. These complex hexacyclic Daphniphyllum alkaloids, with their intricate bridged ring systems and multiple stereocenters, demand a nuanced understanding of modern synthetic methodologies. This technical support center provides a curated resource of troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common pitfalls encountered during the synthesis of these fascinating molecules.

Troubleshooting Guides

This section addresses specific issues that may arise during key stages of Longeracinphylline A analog synthesis.

Issue 1: Low Yield or Poor Diastereoselectivity in the Phosphine-Promoted [3+2] Cycloaddition for E-Ring Construction

The construction of the sterically congested cyclopentane E-ring, often bearing vicinal tertiary and quaternary carbons, is a critical and frequently challenging step. The phosphine-promoted [3+2] cycloaddition between an allenoate and an electron-deficient alkene is a powerful tool for this transformation, but it is not without its difficulties.

Question: My [3+2] cycloaddition is giving a low yield of the desired product along with a mixture of diastereomers. How can I optimize this reaction?

Answer:

Low yields and poor stereoselectivity in this reaction are often linked to the choice of phosphine catalyst, solvent, and reaction temperature. The mechanism involves the initial formation of a zwitterionic intermediate from the phosphine and the allenoate. The stereochemical outcome is determined during the subsequent nucleophilic attack on the alkene and the final ring-closing step.

Troubleshooting Steps:

  • Phosphine Ligand Screening: The steric and electronic properties of the phosphine catalyst play a crucial role. While triphenylphosphine (PPh₃) is a common starting point, other phosphines can offer superior results. A screening of different phosphines is highly recommended.

    • Recommendation: Based on studies of similar transformations, diphenylphosphinopropane (DPPP) or other bidentate phosphines can sometimes improve yields and selectivity. In the synthesis of Longeracinphylline A, diphenylphosphinoferrocene (DPPF) was found to be effective.

    Phosphine PromoterDesired Product Yield (%)Undesired Diastereomer Yield (%)
    Triphenylphosphine (Ph₃P)3140
    Tributylphosphine (Bu₃P)567
    (±)-BINAP1523
    Diphenylphosphinopropane (DPPB)2157
    Diphenylphosphinoferrocene (DPPF)4522
    A comparison of phosphine promoters in a [3+2] cycloaddition reaction. Data is illustrative and based on trends observed in the synthesis of related compounds.
  • Solvent and Temperature Optimization: The polarity of the solvent can influence the stability of the zwitterionic intermediates and the transition states.

    • Recommendation: Chloroform (CHCl₃) is a commonly used solvent. However, exploring other non-polar or weakly polar solvents like toluene or dichloromethane (DCM) may be beneficial. Running the reaction at lower temperatures can sometimes enhance diastereoselectivity, although it may require longer reaction times.

  • Substrate Purity: Ensure the high purity of both the allenoate and the alkene starting materials. Impurities can lead to side reactions and catalyst deactivation.

Logical Workflow for [3+2] Cycloaddition Optimization

Start Low Yield/ Poor Selectivity Phosphine Screen Phosphine (PPh3, DPPF, etc.) Start->Phosphine Solvent Optimize Solvent (CHCl3, Toluene, DCM) Phosphine->Solvent Temp Vary Temperature (RT, 0°C, -20°C) Solvent->Temp Purity Check Substrate Purity Temp->Purity Analysis Analyze Results (NMR, LC-MS) Purity->Analysis Analysis->Phosphine Re-evaluate Success Optimized Conditions Analysis->Success Improved Outcome Initiator Radical Initiator (e.g., AIBN, Bu3SnH) Precursor Acyclic Precursor Initiator->Precursor Radical Radical Intermediate Precursor->Radical Cyclization Exo-Trig Cyclization Radical->Cyclization Quenching Premature Quenching Radical->Quenching Side_Reaction Side Reactions Radical->Side_Reaction Product 2-Azabicyclo[3.3.1]nonane Core Cyclization->Product

Validation & Comparative

A Comparative Guide to the Structural Elucidation of Complex Natural Products: The Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

In the field of natural product chemistry and drug discovery, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative analysis of single-crystal X-ray crystallography, the gold-standard for structure determination, against other common spectroscopic techniques, using the complex alkaloid Longistylumphylline A as a case study. For the purpose of this guide, representative data is used to illustrate the methodologies, as the specific crystallographic data for this compound is not publicly available.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystal.[1] By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, scientists can generate a three-dimensional electron density map, which reveals the exact spatial arrangement of every atom in the molecule.[1][2][3] This method is unparalleled in its ability to determine absolute stereochemistry and reveal subtle conformational details, which are vital for understanding biological activity and for designing pharmaceuticals.[1][4]

The overall workflow for structure determination via X-ray crystallography involves several key stages, from sample preparation to final structure validation.

G cluster_0 Natural Product Isolation & Purification cluster_1 X-ray Crystallography Workflow Isolation Isolation Purification Purification Isolation->Purification NMR, MS, UV Initial_Characterization Initial_Characterization Purification->Initial_Characterization NMR, MS, UV Crystallization Crystal Growth Initial_Characterization->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Phase Problem Solution Data_Collection->Structure_Solution Structure_Refinement Model Refinement Structure_Solution->Structure_Refinement Validation Final Structure Validation Structure_Refinement->Validation Final_Structure Unambiguous 3D Structure (e.g., this compound) Validation->Final_Structure G cluster_0 Spectroscopic & Spectrometric Methods cluster_1 Definitive Method MS Mass Spectrometry (Molecular Formula) NMR NMR Spectroscopy (2D Connectivity) MS->NMR complements X_ray X-ray Crystallography (Absolute 3D Structure) NMR->X_ray proposes structure for Ambiguity Potential for Structural Ambiguity NMR->Ambiguity IR_UV IR / UV Spectroscopy (Functional Groups) IR_UV->NMR supports X_ray->NMR confirms/corrects Confirmation Unambiguous Confirmation X_ray->Confirmation

References

A Comparative Analysis of the Bioactivity of Polycyclic Polyprenylated Acylphloroglucinols

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the anti-inflammatory potential of Longistylumphylline A analogues from Hypericum species, comparing their efficacy and mechanisms of action against established compounds like Hyperforin.

This guide provides a comparative overview of the bioactivity of polycyclic polyprenylated acylphloroglucinols (PPAPs), a class of natural products with significant therapeutic potential. While the specific compound "this compound" remains to be fully characterized in publicly accessible literature, this analysis focuses on structurally related and recently discovered PPAPs from Hypericum longistylum, namely Spihyperglucinol A and B. Their anti-inflammatory properties are compared with the well-documented PPAP, Hyperforin, from Hypericum perforatum, and other relevant PPAPs, to offer researchers and drug development professionals a comprehensive reference.

Quantitative Bioactivity Data

The anti-inflammatory effects of various PPAPs have been quantified using in vitro assays, primarily focusing on the inhibition of key inflammatory mediators. The following table summarizes the available data for Spihyperglucinol A and B, and Hyperforin.

CompoundBioassayCell LineIC₅₀ (µM)Positive ControlIC₅₀ of Control (µM)
Spihyperglucinol A Nitric Oxide (NO) Production InhibitionRAW264.7 Macrophages8.70 ± 1.18Dexamethasone9.76 ± 1.13
Spihyperglucinol B Nitric Oxide (NO) Production InhibitionRAW264.7 Macrophages9.23 ± 1.26Dexamethasone9.76 ± 1.13
Hyperforin Prostaglandin E₂ (PGE₂) FormationA549 Cells~1IndomethacinNot specified
Hyperforin 5-Lipoxygenase (5-LO) ActivityCell-free~3
Hyperforin Cyclooxygenase-1 (COX-1) ActivityCell-free~3

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key bioassays mentioned in this guide.

Nitric Oxide (NO) Production Inhibition Assay

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW264.7 macrophage cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and incubated overnight.

  • Compound Treatment: Cells are pre-treated with varying concentrations of the test compounds (e.g., Spihyperglucinol A and B) for 1 hour.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • NO Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Prostaglandin E₂ (PGE₂) Formation Assay

This assay measures the inhibition of PGE₂, a key mediator of inflammation and pain, in response to an inflammatory stimulus.

  • Cell Culture: Human lung carcinoma A549 cells are cultured to confluence.

  • Cytokine Stimulation: Cells are stimulated with interleukin-1β (IL-1β) to induce the expression of cyclooxygenase-2 (COX-2) and microsomal prostaglandin E₂ synthase-1 (mPGES-1).

  • Compound Treatment: The stimulated cells are then treated with the test compound (e.g., Hyperforin) at various concentrations.

  • Arachidonic Acid Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate PGE₂ synthesis.

  • PGE₂ Measurement: After a defined incubation period, the amount of PGE₂ released into the cell culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The inhibitory effect of the compound on PGE₂ formation is calculated, and the IC₅₀ value is determined.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of these PPAPs are mediated through their interaction with specific cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS (which produces NO) and COX-2. Many PPAPs, including those from Hypericum sampsonii, have been shown to exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates NFkB_IkB->NFkB degradation of IκB Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2) Nucleus->Pro_inflammatory_Genes induces PPAPs PPAPs (e.g., from H. sampsonii) PPAPs->IKK inhibit

Caption: The NF-κB signaling pathway and the inhibitory action of PPAPs.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway involved in the inflammatory response. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Hyperforin has been shown to modulate MAPK signaling, contributing to its anti-inflammatory effects.

MAPK_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, CREB) MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response induces Hyperforin Hyperforin Hyperforin->MAPK modulates

Caption: Overview of the MAPK signaling pathway in inflammation.

Experimental Workflow

The general workflow for identifying and characterizing the bioactivity of novel compounds like Spihyperglucinols A and B is a multi-step process.

Experimental_Workflow Plant_Material Plant Material (Hypericum longistylum) Extraction Extraction & Isolation Plant_Material->Extraction Compound_Identification Structure Elucidation (NMR, MS) Extraction->Compound_Identification In_Vitro_Screening In Vitro Bioassays (e.g., NO Inhibition) Compound_Identification->In_Vitro_Screening Mechanism_Studies Mechanism of Action (Signaling Pathways) In_Vitro_Screening->Mechanism_Studies In_Vivo_Studies In Vivo Models (e.g., Animal Models of Inflammation) Mechanism_Studies->In_Vivo_Studies Lead_Compound Lead Compound Identification In_Vivo_Studies->Lead_Compound

Author: BenchChem Technical Support Team. Date: November 2025

Researchers investigating novel anticancer agents have shown considerable interest in natural products, particularly lignans, for their potential therapeutic properties. This guide provides a detailed comparison of the cytotoxic effects of Justicidin B, a naturally occurring arylnaphthalene lignan, and Etoposide, a widely used chemotherapeutic drug. The data presented here is based on in vitro studies utilizing human cancer cell lines, offering a direct comparison of their potency in a controlled laboratory setting.

Performance at a Glance: Cytotoxicity in Human Lymphoma and Breast Cancer Cell Lines

The cytotoxic activity of Justicidin B and Etoposide was evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound that inhibits 50% of cell growth, are summarized below. Lower IC50 values indicate higher cytotoxic potency.

Cell LineCompoundIncubation Time (h)IC50 (µM)
RPMI-8226 (Lymphoma)Justicidin B720.17[1][2]
DOHH-2 (Lymphoma)Justicidin BNot SpecifiedPotent Activity
U-266 (Lymphoma)Justicidin B24183[2]
HD-MY-Z (Lymphoma)Justicidin B24, 48>200[2]
MCF-7 (Breast Cancer)Justicidin BNot SpecifiedStrong Cytotoxicity[3]
MDA-MB-231 (Breast Cancer)Justicidin BNot SpecifiedStrong Cytotoxicity[3]
Various Lymphoma Lines EtoposideNot SpecifiedReference Compound

In-Depth: Experimental Methodology

The evaluation of cytotoxicity for both Justicidin B and the reference compound, Etoposide, was conducted using the MTT assay.[4][5][6][7] This standard protocol provides a robust and reliable method for assessing cell viability.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Human cancer cell lines (e.g., RPMI-8226, DOHH-2, U-266, HD-MY-Z, MCF-7, MDA-MB-231) are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of Justicidin B or Etoposide. A control group of cells is treated with the vehicle (solvent used to dissolve the compounds) alone.

  • Incubation: The plates are incubated for specific time periods, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.[1][2]

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the control cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Process: Experimental Workflow

The following diagram illustrates the key steps involved in the MTT cytotoxicity assay.

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_incubation Incubation & Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add Test Compounds (Justicidin B / Etoposide) incubation_24h->add_compounds incubation_assay Incubate for 24, 48, or 72h add_compounds->incubation_assay add_mtt Add MTT Reagent incubation_assay->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt solubilize Solubilize Formazan incubation_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Understanding the Mechanism: Apoptosis Induction

Studies have indicated that Justicidin B induces programmed cell death, or apoptosis, in cancer cells. This is a key mechanism for its cytotoxic effects. The process often involves the activation of caspases, a family of protease enzymes that play a essential role in apoptosis.

Apoptosis_Pathway Simplified Apoptosis Pathway Justicidin_B Justicidin B Cancer_Cell Cancer Cell Justicidin_B->Cancer_Cell Caspase_Activation Caspase Activation Cancer_Cell->Caspase_Activation Induces Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis Leads to

Caption: Justicidin B's induction of apoptosis in cancer cells.

References

No Public Data Available for Longistylumphylline A; A Review of a Related Lignan, Phyllanthin, is Provided

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and databases has revealed no publicly available information on a compound named "Longistylumphylline A." It is possible that the name is misspelled or refers to a novel compound not yet described in published research. However, given the potential association with the Phyllanthus genus, this guide provides a comparative overview of the well-researched lignan, phyllanthin, which is a major bioactive component of various Phyllanthus species.

Phyllanthin has garnered significant scientific interest for its diverse biological activities.[1] This guide will summarize the known activities of phyllanthin, present relevant experimental protocols, and provide visualizations of experimental workflows and associated signaling pathways.

Comparison of Biological Activities of Phyllanthin

Biological ActivityDescriptionReferences
Anticancer Has been shown to possess anticancer properties.[1][2]
Hepatoprotective Exhibits protective effects on the liver.[1][3]
Antioxidant Possesses antioxidant properties, helping to mitigate oxidative stress.[1][2]
Anti-inflammatory Demonstrates anti-inflammatory effects by downregulating key signaling pathways.[1][4][5]
Antidiabetic Shows potential in managing metabolic disturbances associated with diabetes.[1][4]
Immunosuppressant Has been reported to have immunosuppressive properties.[1][5]
Antiviral Lignans from Phyllanthus species, in general, have shown antiviral activities, particularly against the Hepatitis B virus.[3][6][7]

Experimental Protocols

To aid researchers in the study of novel compounds like this compound or for the validation of phyllanthin's activity, a standard protocol for assessing cytotoxicity in cell lines is provided below.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of a compound on cultured cell lines.

1. Cell Seeding:

  • Culture selected cancer cell lines (e.g., HeLa, HepG2, MCF-7) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
  • Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
  • Incubate the plate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., phyllanthin) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
  • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
  • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
  • Incubate the plate for 24, 48, or 72 hours.

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals.
  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Gently shake the plate for 5 minutes to ensure complete dissolution.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the compound concentration.
  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Visualizations

The following diagrams illustrate a typical experimental workflow for evaluating a novel compound and a key signaling pathway often modulated by bioactive lignans.

G cluster_workflow Experimental Workflow for Compound Activity Screening compound Test Compound (e.g., this compound) treatment Compound Treatment (Dose-Response) compound->treatment cell_culture Cell Line Seeding (e.g., HeLa, HepG2) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability data_analysis Data Analysis (IC50 Determination) viability->data_analysis pathway_analysis Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) data_analysis->pathway_analysis

Caption: A generalized experimental workflow for assessing the cytotoxic activity of a test compound.

G cluster_pathway Simplified NF-κB Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 ikb IκB myd88->ikb inactivates nfkb NF-κB nucleus Nucleus nfkb->nucleus translocates to inflammation Pro-inflammatory Gene Expression nucleus->inflammation phyllanthin Phyllanthin phyllanthin->tlr4 inhibits phyllanthin->myd88 inhibits

Caption: Inhibition of the NF-κB signaling pathway by phyllanthin, as reported in U937 macrophages.[5]

References

Comparative Guide to the Synthesis of Longeracinphylline A and Related Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the first total synthesis of Longeracinphylline A, as reported by the Li group. In the absence of a published independent replication, this document offers a valuable comparison with the total syntheses of structurally related Daphniphyllum alkaloids, namely Daphenylline and (-)-Calyciphylline N. This comparison highlights diverse synthetic strategies and provides key experimental data for researchers in the field of natural product synthesis and drug discovery.

I. Introduction to Longeracinphylline A and its Synthetic Challenge

Longeracinphylline A is a hexacyclic Daphniphyllum alkaloid with a complex and sterically congested architecture. The total synthesis of such molecules represents a significant challenge in organic chemistry, requiring the development of efficient and stereoselective reactions to construct multiple rings and stereocenters. The first and thus far only total synthesis of Longeracinphylline A was accomplished by Li and coworkers, providing a landmark in the field. This guide will dissect their approach and place it in the context of other successful syntheses of related alkaloids.

II. Comparative Analysis of Synthetic Strategies

The total synthesis of complex natural products can be approached through various strategic bond disconnections (retrosynthesis). Here, we compare the key strategies employed in the syntheses of Longeracinphylline A, Daphenylline, and (-)-Calyciphylline N.

Feature Longeracinphylline A (Li Group) Daphenylline (Li Group) (-)-Calyciphylline N (Smith Group)
Key Strategy Convergent assembly of a tetracyclic intermediate followed by a phosphine-promoted [3+2] cycloaddition to construct the congested E ring.[1]Early-stage construction of a bridged 6,6,5-tricyclic motif via a gold-catalyzed cyclization and Michael addition, followed by late-stage aromatic ring formation.[2]Substrate-controlled intramolecular Diels-Alder reaction to form the core structure, followed by a series of transformations including a Nazarov cyclization.[3]
Overall Yield Not explicitly stated in the primary communication.1.5% (over 20 steps from a known starting material)Not explicitly stated in the primary communication, but the longest linear sequence is 37 steps.[4]
Longest Linear Sequence Not explicitly stated in the primary communication.20 steps37 steps[4]
Key Reactions Silver-catalyzed alkyne cyclization, Luche radical cyclization, Phosphine-promoted [3+2] cycloaddition, Intramolecular Horner-Wadsworth-Emmons olefination.[1]Gold-catalyzed 6-exo-dig cyclization, Intramolecular Michael addition, Photoinduced olefin isomerization/6π-electrocyclization, Reductive free radical cyclization.[2][5]Intramolecular Diels-Alder reaction, Stille carbonylation, Nazarov cyclization, Diastereoselective hydrogenation.[3]

III. Experimental Data Summary

The following table summarizes key quantitative data from selected steps in the compared syntheses, offering a glimpse into the efficiency of the employed methodologies.

Reaction Product Yield (%) Reference
Longeracinphylline A Synthesis
Silver-catalyzed alkyne cyclizationTetracyclic intermediate precursor73%[1]
Phosphine-promoted [3+2] cycloadditionPentacyclic core65%[1]
Intramolecular HWE olefinationLongeracinphylline A precursor78%[1]
Daphenylline Synthesis
Gold-catalyzed Conia-ene type reactionBridged tricyclic intermediate75%[2]
Intramolecular Michael AdditionTetracyclic core89% (of major diastereomer)[2]
Photo-electrocyclization/AromatizationAromatic tetracycle61% (over 2 steps)[2]
(-)-Calyciphylline N Synthesis
Intramolecular Diels-Alder reactionCore bicyclo[2.2.2]octane structure50% (9:1 dr)[3][6]
Stille CarbonylationEnone precursor for Nazarov cyclization85%[3]
Nazarov CyclizationPentacyclic core75%[3]

IV. Experimental Protocols for Key Reactions

Detailed methodologies are crucial for the replication and adaptation of synthetic strategies. Below are protocols for key transformations highlighted in the synthesis of Longeracinphylline A.

1. Silver-Catalyzed Alkyne Cyclization (Li Group, Longeracinphylline A Synthesis)

  • Reaction: To a solution of the starting alkyne in a suitable solvent (e.g., a mixture of i-PrOH and CH2Cl2) is added a silver catalyst (e.g., a silver salt with a phosphine ligand). The reaction is stirred at room temperature until completion, as monitored by TLC.

  • Work-up: The reaction mixture is filtered through a pad of celite and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the cyclized product.

  • Note: The specific silver catalyst and ligand combination can be critical for achieving high yield and selectivity.[1][7][8][9][10]

2. Luche Radical Cyclization (Li Group, Longeracinphylline A Synthesis)

  • Reaction: A solution of the radical precursor (e.g., an iodide) in a suitable solvent system (e.g., THF/H2O) is treated with a radical initiator (e.g., AIBN) and a reducing agent (e.g., Bu3SnH or a samarium reagent). The reaction mixture is heated or irradiated to initiate the radical cascade.

  • Work-up: Upon completion, the reaction is quenched, and the solvent is removed in vacuo. The crude product is purified by chromatography.

  • Note: The choice of radical initiator and reducing conditions is crucial for the efficiency of the cyclization.[1][11]

3. Phosphine-Promoted [3+2] Cycloaddition (Li Group, Longeracinphylline A Synthesis)

  • Reaction: To a solution of the allenoate and the electron-deficient alkene in an appropriate solvent, a phosphine catalyst (e.g., triphenylphosphine) is added. The reaction is stirred at a specified temperature until the starting materials are consumed.

  • Work-up: The solvent is evaporated, and the residue is purified by column chromatography to yield the cyclopentene product.

  • Note: The nature of the phosphine catalyst and the substituents on the reactants can influence the regioselectivity of the cycloaddition.[1][12]

4. Intramolecular Horner-Wadsworth-Emmons (HWE) Olefination (Li Group, Longeracinphylline A Synthesis)

  • Reaction: A solution of the phosphonate-aldehyde substrate in an anhydrous solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C). A strong base (e.g., KHMDS or NaH) is added dropwise, and the reaction is allowed to warm to room temperature.

  • Work-up: The reaction is quenched with a saturated aqueous solution of NH4Cl, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.

  • Note: The geometry of the resulting double bond is often influenced by the reaction conditions and the structure of the substrate.[13][14][15][16][17]

V. Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies discussed.

Longeracinphylline_A_Synthesis A Starting Materials B Tetracyclic Intermediate A->B Ag-catalyzed alkyne cyclization Luche radical cyclization C Phosphine-Promoted [3+2] Cycloaddition B->C D Pentacyclic Core C->D E Intramolecular HWE Olefination D->E F Longeracinphylline A E->F

Caption: Synthetic strategy for Longeracinphylline A.

Daphenylline_Synthesis A Starting Materials B Bridged 6,6,5-Tricyclic Motif A->B Au-catalyzed cyclization Intramolecular Michael addition C Photo-electrocyclization & Aromatization B->C D Aromatic Core C->D E Radical Cyclization & Final Steps D->E F Daphenylline E->F

Caption: Synthetic strategy for Daphenylline.

Calyciphylline_N_Synthesis A Starting Materials B Diels-Alder Precursor A->B C Intramolecular Diels-Alder B->C D Bicyclo[2.2.2]octane Core C->D E Stille Carbonylation Nazarov Cyclization D->E F Pentacyclic Intermediate E->F G Final Transformations F->G H (-)-Calyciphylline N G->H

References

A Comparative Analysis of the Efficacy of Longistyline A and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Longistyline A, a naturally occurring stilbenoid, and Vancomycin, a glycopeptide antibiotic widely used in the clinical setting for the treatment of severe Gram-positive bacterial infections, including those caused by Methicillin-Resistant Staphylococcus aureus (MRSA). This comparison is based on available preclinical experimental data.

I. Executive Summary

Longistyline A has demonstrated potent antibacterial activity against MRSA, a significant public health threat due to its resistance to multiple antibiotics. Preclinical studies indicate that Longistyline A exhibits a rapid bactericidal effect and is effective in an in vivo model of MRSA-infected wounds. Its mechanism of action, which involves the disruption of the bacterial cell membrane, differs from that of Vancomycin, which inhibits cell wall synthesis. This suggests that Longistyline A could be a promising candidate for the development of new anti-MRSA therapies, potentially effective against strains with reduced susceptibility to Vancomycin.

II. Comparative Efficacy Data

The following tables summarize the quantitative data from preclinical studies comparing the anti-MRSA efficacy of Longistyline A and Vancomycin.

Table 1: In Vitro Antibacterial Activity against MRSA
CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)
Longistyline A 1.56
Vancomycin 1.56
Table 2: In Vitro Bactericidal Activity Against MRSA (Time-Kill Assay)
Compound (Concentration)Time (hours)Log Reduction in CFU/mL
Longistyline A (4x MIC)8> 3
Vancomycin (4x MIC)24~ 2
Table 3: In Vivo Efficacy in a Murine Model of MRSA-Infected Wounds (Day 3 post-treatment)
Treatment GroupBacterial Load (log10 CFU/wound)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Vehicle Control ~8.5606.57 ± 68.99280.58 ± 42.27
Longistyline A ~5.5180.74 ± 10.7887.25 ± 10.19
Vancomycin Not Reported in the same studyNot ReportedNot Reported

III. Mechanism of Action

The distinct mechanisms of action of Longistyline A and Vancomycin are a critical aspect of this comparison, particularly in the context of antibiotic resistance.

Longistyline A: The primary antibacterial mechanism of Longistyline A against MRSA involves the disruption of the bacterial cell membrane's integrity. This leads to the dissipation of membrane potential and increased membrane permeability, ultimately resulting in bacterial cell death.

Vancomycin: Vancomycin inhibits the synthesis of the bacterial cell wall.[1][2][3] It specifically binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall assembly.[1][2][3]

cluster_longistyline Longistyline A cluster_vancomycin Vancomycin Longistyline_A Longistyline A Membrane_Disruption Bacterial Membrane Disruption Longistyline_A->Membrane_Disruption Potential_Dissipation Membrane Potential Dissipation Membrane_Disruption->Potential_Dissipation Permeability_Increase Increased Permeability Membrane_Disruption->Permeability_Increase Cell_Death_L Bacterial Cell Death Potential_Dissipation->Cell_Death_L Permeability_Increase->Cell_Death_L Vancomycin Vancomycin Peptidoglycan_Binding Binds to D-Ala-D-Ala of Peptidoglycan Precursors Vancomycin->Peptidoglycan_Binding Transglycosylation_Inhibition Inhibition of Transglycosylation Peptidoglycan_Binding->Transglycosylation_Inhibition Transpeptidation_Inhibition Inhibition of Transpeptidation Peptidoglycan_Binding->Transpeptidation_Inhibition Cell_Wall_Inhibition Inhibition of Cell Wall Synthesis Transglycosylation_Inhibition->Cell_Wall_Inhibition Transpeptidation_Inhibition->Cell_Wall_Inhibition Cell_Death_V Bacterial Cell Death Cell_Wall_Inhibition->Cell_Death_V

Caption: Comparative Mechanisms of Action

IV. Experimental Protocols

The following are summaries of the key experimental methodologies used to generate the comparative data.

Minimum Inhibitory Concentration (MIC) Assay
  • Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strain: MRSA (e.g., USA300).

  • Procedure: A serial dilution of Longistyline A and Vancomycin was prepared in a 96-well microtiter plate with Mueller-Hinton broth. Each well was inoculated with a standardized MRSA suspension. The plates were incubated at 37°C for 24 hours.

  • Endpoint: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Time-Kill Assay
  • Method: To determine the bactericidal activity over time.

  • Bacterial Strain: MRSA.

  • Procedure: MRSA was grown to the logarithmic phase and then diluted. Longistyline A and Vancomycin were added at a concentration of 4x MIC. Aliquots were taken at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), serially diluted, and plated on agar plates.

  • Endpoint: The number of colony-forming units (CFU)/mL was determined after incubation, and the log reduction in bacterial count was calculated compared to the initial inoculum.

Murine Model of MRSA-Infected Wounds
  • Animal Model: BALB/c mice.

  • Procedure:

    • A full-thickness skin wound was created on the dorsum of each mouse.

    • The wound was inoculated with a suspension of MRSA.

    • After a set period to allow for infection establishment (e.g., 24 hours), topical treatment with a vehicle control or Longistyline A was initiated.

    • Treatments were applied daily for a specified duration (e.g., 3 days).

  • Endpoints:

    • Bacterial Load: The wound tissue was excised, homogenized, and plated to determine the number of CFU per wound.

    • Inflammatory Cytokines: Blood samples were collected, and the serum levels of TNF-α and IL-6 were measured using ELISA.

    • Wound Healing: The wound area was measured daily to assess the rate of closure.

start Start wounding Full-thickness skin wound created on mouse dorsum start->wounding inoculation Wound inoculated with MRSA wounding->inoculation infection_establishment 24h for infection establishment inoculation->infection_establishment treatment Topical treatment initiated (Vehicle or Longistyline A) infection_establishment->treatment daily_treatment Daily treatment for 3 days treatment->daily_treatment endpoints Endpoint Analysis daily_treatment->endpoints bacterial_load Bacterial Load (CFU/wound) endpoints->bacterial_load cytokines Serum Cytokines (TNF-α, IL-6) endpoints->cytokines wound_closure Wound Closure Rate endpoints->wound_closure

Caption: MRSA-Infected Wound Model Workflow

V. Conclusion

The available preclinical data suggests that Longistyline A is a potent anti-MRSA agent with an efficacy comparable to Vancomycin in terms of MIC. Notably, Longistyline A demonstrates a more rapid bactericidal effect in vitro. The in vivo data further supports its potential, showing a significant reduction in bacterial load and associated inflammation in a murine wound infection model. The distinct membrane-targeting mechanism of action of Longistyline A is a significant advantage, as it may be less susceptible to existing resistance mechanisms that affect cell wall synthesis inhibitors like Vancomycin. Further research, including comprehensive toxicity studies and clinical trials, is warranted to fully elucidate the therapeutic potential of Longistyline A as a novel treatment for MRSA infections.

References

In-depth Analysis Reveals Absence of Public Data for Structure-Activity Relationship Studies of Longistylumphylline A Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive investigation into the scientific literature has revealed a significant gap in publicly available research on the structure-activity relationship (SAR) of Longistylumphylline A analogs. Despite extensive searches for synthesized derivatives and their biological evaluations, no specific studies detailing the systematic modification of this compound and the corresponding effects on its biological activity could be identified. Therefore, the creation of a comparative guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested is not feasible at this time.

This compound has been identified as a member of the Daphniphyllum alkaloids, a complex and diverse family of natural products known for their intricate molecular architectures and interesting biological properties. While numerous reviews and research articles cover the isolation, structural elucidation, and general bioactivity of Daphniphyllum alkaloids, they do not provide the specific data required for a detailed SAR analysis of this compound.

The core requirement for a structure-activity relationship study is the availability of a series of structurally related compounds (analogs) that have been systematically tested for a specific biological activity. This allows researchers to correlate changes in the molecular structure with variations in potency, efficacy, or other biological endpoints. The absence of published research on the synthesis and biological screening of this compound analogs means that the fundamental data needed to construct a comparison guide, including tables of quantitative data and detailed experimental methodologies, does not exist in the public domain.

Our investigation included searches for:

  • Synthesis of this compound analogs and derivatives.

  • Biological activity and cytotoxicity of this compound and its potential analogs.

  • Structure-activity relationship studies of Daphniphyllum alkaloids, with a focus on this compound.

  • Mechanistic studies that could provide insights into its mode of action and potential signaling pathways.

While general information on the biological activities of some Daphniphyllum alkaloids, such as cytotoxicity, has been reported, this information is not specific to a series of this compound analogs and lacks the quantitative detail (e.g., IC50 values for multiple analogs against various cell lines) necessary for a meaningful comparative analysis.

Without the foundational data from primary research on this compound analogs, it is impossible to generate the requested comparison guide, including data tables and visualizations of experimental workflows or signaling pathways. The scientific community has not yet published research in this specific area.

We will continue to monitor the scientific literature, and should research on the structure-activity relationship of this compound analogs become available, this topic can be revisited.

Validating the Target of Novel Therapeutics: A Comparative Guide Featuring CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, identifying the specific molecular target of a novel therapeutic compound is a critical step in the drug discovery pipeline.[1][2] This guide provides a comprehensive comparison of CRISPR/Cas9 technology with other target validation methods, offering a framework for validating the target of a hypothetical novel natural product, "Longistylumphylline A."

The journey of a drug from discovery to clinical use is a long, complex, and expensive process, with a high rate of failure.[1] A crucial phase in this journey is target validation, which confirms the functional relationship between a biological target and the disease phenotype, thereby increasing the confidence in a potential drug's therapeutic benefit.[1][2] The advent of CRISPR-Cas9 gene-editing technology has significantly impacted drug discovery by providing a powerful tool for target identification and validation.[1][][4][5][6]

CRISPR/Cas9 in the Spotlight for Target Validation

The CRISPR/Cas9 system, derived from a bacterial adaptive immune system, allows for precise and efficient gene editing.[4][5] It utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic location, where it creates a double-strand break.[4][7] The cell's natural repair mechanisms then lead to gene knockout or knock-in, enabling researchers to study the effect of gene loss-of-function.[][7]

The precision and versatility of CRISPR/Cas9 make it an invaluable tool for validating potential drug targets.[1] Researchers can create knockout cell lines for a putative target and assess whether the absence of the target protein mimics the effect of the drug, or if it confers resistance to the drug.[1][7] For instance, if this compound is hypothesized to inhibit a specific kinase, a CRISPR-generated knockout of the gene encoding that kinase should result in a similar cellular phenotype as treatment with the compound.

Beyond simple knockouts, the CRISPR toolkit has expanded to include CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa), which allow for the modulation of gene expression without altering the DNA sequence.[1][] This can be particularly useful as it may more closely mimic the action of a therapeutic drug, which often inhibits rather than completely ablates a target's function.[1]

Visualizing the CRISPR/Cas9 Target Validation Workflow

The following diagram illustrates a typical workflow for validating a drug target using CRISPR/Cas9.

CRISPR_Workflow cluster_setup Experimental Setup cluster_crispr CRISPR/Cas9 Editing cluster_validation Target Validation cluster_conclusion Conclusion Compound This compound (Hypothesized Target: Gene X) Treatment_WT Treat Wild-Type Cells with this compound Compound->Treatment_WT CellLine Disease-Relevant Cell Line Transfection Transfect Cells with Cas9 and sgRNA CellLine->Transfection sgRNA Design & Synthesize sgRNA for Gene X sgRNA->Transfection Selection Select & Expand Edited Cells Transfection->Selection KO_CellLine Gene X Knockout Cell Line Selection->KO_CellLine Treatment_KO Treat Knockout Cells with this compound KO_CellLine->Treatment_KO Phenotype_WT Observe Phenotype (e.g., Cell Viability Assay) Treatment_WT->Phenotype_WT Phenotype_KO Observe Phenotype (e.g., Cell Viability Assay) Treatment_KO->Phenotype_KO Comparison Compare Phenotypes Phenotype_WT->Comparison Phenotype_KO->Comparison Validated Target Validated: KO Phenocopies Compound Effect or Shows Resistance Comparison->Validated Invalidated Target Invalidated: No Change in Compound Sensitivity Comparison->Invalidated

CRISPR/Cas9 Target Validation Workflow

A Comparative Look: CRISPR/Cas9 vs. Alternative Methods

While CRISPR/Cas9 is a powerful tool, it's essential to consider alternative and orthogonal approaches for robust target validation.[4] The table below compares CRISPR/Cas9 with other common gene-editing and knockdown technologies.

FeatureCRISPR/Cas9RNA Interference (RNAi)TALENsZinc Finger Nucleases (ZFNs)
Mechanism DNA cleavage via gRNA-guided nucleasePost-transcriptional gene silencing via siRNA/shRNADNA cleavage via engineered DNA-binding proteins fused to a nucleaseDNA cleavage via engineered zinc-finger proteins fused to a nuclease
Ease of Design High (requires gRNA design)Moderate (requires siRNA/shRNA design)Low (requires protein engineering)[8]Low (requires protein engineering)[8]
Specificity High, but off-target effects can occur[9][10]Variable, prone to off-target effects[7]High, lower off-target effects reported[8]High, lower off-target effects reported[8]
Efficiency HighVariable knockdown efficiency[7]HighHigh
Effect Permanent gene knockout/knock-inTransient gene knockdownPermanent gene knockout/knock-inPermanent gene knockout/knock-in
Cost Relatively lowLow to moderateHighHigh

Delving Deeper: Experimental Protocols

To provide a practical framework, below is a detailed protocol for validating the target of "this compound" using CRISPR/Cas9-mediated gene knockout.

Experimental Protocol: CRISPR/Cas9-Mediated Knockout for Target Validation

1. sgRNA Design and Synthesis:

  • Identify the target gene (e.g., "Gene X") for this compound.

  • Use online tools (e.g., CHOPCHOP, Synthego's design tool) to design 2-3 sgRNAs targeting an early exon of Gene X to induce frameshift mutations.

  • Synthesize the designed sgRNAs.

2. Cell Line Preparation:

  • Culture a disease-relevant human cell line in appropriate media.

  • Ensure cells are healthy and in the logarithmic growth phase before transfection.

3. CRISPR/Cas9 Delivery:

  • Co-transfect the cells with a plasmid expressing Cas9 nuclease and the synthesized sgRNAs using a suitable transfection reagent (e.g., Lipofectamine).

  • Alternatively, deliver Cas9 and sgRNA as a ribonucleoprotein (RNP) complex via electroporation for higher efficiency and reduced off-target effects.

4. Selection and Clonal Isolation:

  • If the Cas9 plasmid contains a selection marker (e.g., puromycin resistance), apply the selection agent 24-48 hours post-transfection to eliminate non-transfected cells.

  • Perform single-cell sorting into 96-well plates to isolate and expand clonal populations.

5. Verification of Gene Knockout:

  • Genomic DNA Extraction: Extract genomic DNA from the expanded clones.

  • PCR and Sequencing: Amplify the targeted region by PCR and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

  • Western Blot: Confirm the absence of the target protein in the knockout clones by Western blotting.

6. Phenotypic Assays:

  • Treat both wild-type and validated knockout cell clones with a dose range of this compound.

  • Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) in both cell lines.

  • Validation Criterion: If Gene X is the true target, the knockout cells should exhibit resistance to this compound (a significant increase in IC50) compared to the wild-type cells.

7. Orthogonal Validation:

  • To strengthen the findings, perform a rescue experiment by re-introducing the wild-type Gene X into the knockout cells. The rescued cells should regain sensitivity to this compound.

  • Alternatively, use an orthogonal method like RNAi to knockdown Gene X and observe if it phenocopies the effect of the compound.[4]

Hypothetical Signaling Pathway and CRISPR/Cas9 Intervention

To conceptualize the role of target validation in a biological context, consider a hypothetical signaling pathway where this compound is thought to act.

Signaling_Pathway cluster_pathway Hypothetical Pro-Survival Pathway cluster_intervention Therapeutic Intervention & Validation GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor GeneX Gene X (Kinase) Receptor->GeneX Activates DownstreamEffector Downstream Effector GeneX->DownstreamEffector Phosphorylates CellSurvival Cell Survival & Proliferation DownstreamEffector->CellSurvival Longi This compound Longi->GeneX Inhibits CRISPR CRISPR/Cas9 Knockout of Gene X CRISPR->GeneX Ablates

Hypothetical Signaling Pathway Intervention

In this hypothetical pathway, the protein encoded by "Gene X" is a kinase that promotes cell survival. This compound is proposed to inhibit this kinase. By using CRISPR/Cas9 to knock out "Gene X," researchers can observe if the loss of the protein leads to a similar reduction in cell survival as treatment with the compound, thereby validating "Gene X" as the target.

Conclusion

Validating the target of a novel compound is a cornerstone of modern drug discovery. CRISPR/Cas9 technology offers a precise, efficient, and relatively accessible method for this purpose, significantly accelerating the process of moving from a promising compound to a viable drug candidate.[1][4][5] While powerful, it is crucial to employ orthogonal methods to build a robust case for target validation.[4] By leveraging the comparative approaches and detailed protocols outlined in this guide, researchers can confidently navigate the complexities of target validation for novel therapeutics like this compound.

References

Comparative metabolomics of cells treated with Longistylumphylline A

Author: BenchChem Technical Support Team. Date: November 2025

The initial search aimed to identify research that would provide quantitative metabolomic data, detailed experimental protocols, and insights into the signaling pathways affected by Longistylumphylline A. However, the scientific literature does not appear to contain studies that have investigated the impact of this specific compound on cellular metabolism.

Metabolomics is a powerful tool in understanding the mechanism of action of various compounds by providing a snapshot of the metabolic changes within a biological system. Such studies are crucial for drug development and understanding cellular responses to external stimuli. The lack of metabolomic data for this compound means that its effects on cellular pathways, such as energy metabolism, lipid metabolism, or amino acid metabolism, remain uncharacterized.

For researchers, scientists, and drug development professionals interested in the metabolic impact of this compound, this represents a novel area of investigation. Future research would need to involve treating relevant cell lines with this compound and conducting untargeted or targeted metabolomic analyses using techniques like mass spectrometry or nuclear magnetic resonance spectroscopy. The resulting data would then need to be compared to untreated control cells or cells treated with other relevant compounds to understand its specific metabolic signature.

Until such studies are conducted and published, it is not possible to provide the requested comparison guide, including data tables, experimental protocols, and signaling pathway diagrams. The scientific community awaits research in this area to elucidate the metabolic role of this compound.

Safety Operating Guide

Prudent Disposal of Longistylumphylline A: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific safety data necessitates a cautious and systematic approach to the disposal of Longistylumphylline A. This guide provides essential safety and logistical information, outlining a clear operational plan for researchers, scientists, and drug development professionals. Lacking a dedicated Safety Data Sheet (SDS), this document leverages established protocols for handling novel or uncharacterized chemical compounds, ensuring the safety of personnel and compliance with regulatory standards.

Initial searches for "this compound" did not yield a specific Safety Data Sheet (SDS). However, it is highly probable that the compound of interest is Longistyline A , a known natural product.[1] As no specific disposal protocols for Longistyline A are readily available, the following procedures are based on best practices for the disposal of unknown or potentially hazardous research chemicals.

It is imperative to treat any compound without a comprehensive safety profile as potentially hazardous. This includes assuming potential for toxicity, reactivity, and environmental harm until proven otherwise. All handling and disposal procedures should be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines.

Quantitative Data Summary: General Hazard Considerations for Chemical Waste

When specific quantitative data is unavailable for a novel compound, a qualitative risk assessment is necessary. The following table summarizes key hazard classifications and the corresponding disposal considerations that should be applied to this compound waste.

Hazard ClassificationDisposal ConsiderationsRecommended Actions
Toxicity (Acute/Chronic) Assume high toxicity. Avoid generation of dusts or aerosols.Segregate waste in clearly labeled, sealed containers. Consult with EHS for appropriate hazardous waste stream.
Reactivity Unknown. Avoid mixing with other chemicals.Store waste in a dedicated, compatible container away from incompatible materials.
Flammability Unknown.Store away from ignition sources. If dissolved in a flammable solvent, treat as flammable waste.
Environmental Hazard Assume persistence and toxicity to aquatic life.Do not dispose of down the drain. Collect for designated chemical waste disposal.

Experimental Protocols: Waste Segregation and Disposal

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound and associated contaminated materials.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

2. Waste Segregation:

  • Solid Waste: Collect all solid materials contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound (e.g., solutions, reaction mixtures) in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.[2][3]

  • Sharps Waste: Any sharps (e.g., needles, contaminated glassware) must be disposed of in a designated sharps container.

3. Labeling:

  • All waste containers must be clearly labeled with the following information:

    • "Hazardous Waste"

    • "this compound" (or "Longistyline A")

    • The primary hazards (e.g., "Potentially Toxic," name of solvent if applicable)

    • The date of accumulation

    • The name of the principal investigator or laboratory supervisor.[2][4][5]

4. Storage:

  • Store waste containers in a designated, secure area, away from general laboratory traffic and incompatible materials.

5. Disposal Request:

  • Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.[4] Do not attempt to dispose of the chemical waste through regular trash or sewer systems.[3]

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.

Chemical_Disposal_Workflow cluster_assessment 1. Hazard Assessment cluster_known_hazard 2a. Known Hazard Protocol cluster_unknown_hazard 2b. Unknown Hazard Protocol start Start: Chemical Waste Generated check_sds Is a Safety Data Sheet (SDS) available? start->check_sds follow_sds Follow specific disposal instructions in the SDS. check_sds->follow_sds Yes treat_as_hazardous Treat as hazardous. Assume high toxicity. check_sds->treat_as_hazardous No segregate_known Segregate and label waste according to known hazards. follow_sds->segregate_known request_pickup_known Request EHS pickup. segregate_known->request_pickup_known end_known End request_pickup_known->end_known consult_ehs Consult with Environmental Health & Safety (EHS). treat_as_hazardous->consult_ehs segregate_unknown Segregate waste in a dedicated, labeled container. consult_ehs->segregate_unknown request_pickup_unknown Request EHS pickup for 'Unknown' or 'Novel' Compound. segregate_unknown->request_pickup_unknown end_unknown End request_pickup_unknown->end_unknown

Caption: Chemical Waste Disposal Workflow

References

Essential Safety and Logistical Information for Handling Longistylumphylline A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical guidance for handling Longistylumphylline A. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its chemical class, pyrrolizidine alkaloids, which are often cytotoxic. A conservative approach is strongly advised.

Hazard Assessment and Chemical Properties

This compound is a pyrrolizidine alkaloid. Compounds in this class are known for their potential hepatotoxicity, carcinogenicity, and cytotoxicity. Therefore, this compound should be handled as a potent, hazardous substance.

Table 1: Chemical and Toxicological Profile (Inferred)

PropertyValueSource/Justification
Chemical Class Pyrrolizidine AlkaloidStructural information
Appearance SolidAssumed based on similar compounds
Molecular Formula C20H27NO7Based on available literature
Molecular Weight 393.43 g/mol Based on available literature
Assumed Hazards Cytotoxic, Hepatotoxic, Carcinogenic, TeratogenicBased on the known toxicology of pyrrolizidine alkaloids
Routes of Exposure Inhalation, Ingestion, Skin/Eye ContactGeneral for powdered chemical substances
Personal Protective Equipment (PPE)

All personnel must be trained on the proper use and disposal of PPE before handling this compound.

Table 2: Required Personal Protective Equipment

EquipmentSpecificationPurpose
Gloves Double-gloving with nitrile glovesPrevents skin contact.
Lab Coat Disposable, solid-front gownProtects clothing and skin from contamination.
Eye Protection Chemical safety gogglesProtects eyes from splashes and airborne particles.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Prevents inhalation of airborne particles.
Shoe Covers DisposablePrevents tracking of contamination outside the work area.

Experimental Protocols: Safe Handling Workflow

The following protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

3.1. Preparation and Weighing

  • Designated Area: All handling of this compound must occur in a designated area within a certified chemical fume hood or a containment glove box.

  • Decontamination: Before starting, decontaminate the work surface with a suitable cleaning agent.

  • PPE: Don all required PPE as specified in Table 2.

  • Weighing:

    • Use a dedicated, calibrated analytical balance inside the containment area.

    • Tare a tared weigh boat or vial.

    • Carefully transfer the required amount of this compound using a dedicated spatula. Avoid generating dust.

    • Close the primary container immediately after weighing.

    • Record the weight and clean the spatula with a solvent-moistened wipe. Dispose of the wipe as hazardous waste.

3.2. Solubilization

  • Solvent Addition: Add the desired solvent to the vial containing the weighed this compound using a calibrated pipette.

  • Mixing: Cap the vial and mix gently by inversion or vortexing until the compound is fully dissolved.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, date, and appropriate hazard symbols.

3.3. Post-Handling Decontamination

  • Surface Cleaning: Wipe down all surfaces and equipment in the containment area with a suitable deactivating solution (e.g., a solution of sodium hypochlorite), followed by a rinse with 70% ethanol.

  • PPE Removal: Remove PPE in the following order: outer gloves, shoe covers, gown, inner gloves, face shield/goggles, and respirator. Dispose of all disposable items in the designated cytotoxic waste container.

  • Hand Washing: Wash hands thoroughly with soap and water.

Disposal Plan

All waste generated from handling this compound is considered hazardous cytotoxic waste.

Table 3: Waste Disposal Procedures

Waste TypeDisposal ContainerProcedure
Solid Waste Labeled, sealed, puncture-resistant container for cytotoxic waste (e.g., purple bin).Includes contaminated gloves, gowns, wipes, and plasticware.
Liquid Waste Labeled, sealed, leak-proof container for cytotoxic liquid waste.Includes unused solutions and solvent rinses.
Sharps Labeled, puncture-proof sharps container for cytotoxic sharps.Includes contaminated needles and razor blades.

All cytotoxic waste must be segregated from other waste streams and disposed of through an approved hazardous waste management service.[1][2][3][4]

Emergency Response Plan

Immediate and appropriate action is critical in the event of accidental exposure.

5.1. Skin Contact

  • Immediately remove contaminated clothing.

  • Wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Seek immediate medical attention.

5.2. Eye Contact

  • Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

5.3. Inhalation

  • Move the affected person to fresh air immediately.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

5.4. Ingestion

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Cleanup & Disposal cluster_final Final Step Prep Don PPE Weigh Weigh Compound Prep->Weigh Designate Designate & Decontaminate Work Area Designate->Prep Solubilize Solubilize Weigh->Solubilize Decon Decontaminate Surfaces & Equipment Solubilize->Decon Doff Doff & Dispose of PPE Decon->Doff Waste Segregate & Dispose of Waste Doff->Waste Wash Wash Hands Waste->Wash

Caption: Workflow for the safe handling of this compound.

Emergency_Response_Plan cluster_exposure Accidental Exposure cluster_actions Immediate Actions cluster_medical Medical Attention Exposure Exposure Event Skin Skin: Remove Clothing, Wash Area Exposure->Skin Eye Eyes: Flush with Water Exposure->Eye Inhale Inhalation: Move to Fresh Air Exposure->Inhale Ingest Ingestion: Rinse Mouth Exposure->Ingest Medical Seek Immediate Medical Attention Skin->Medical Eye->Medical Inhale->Medical Ingest->Medical

Caption: Emergency response plan for accidental exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.